6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-ethylbenzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXPPDSORWBMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID7970869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one chemical structure and properties
Title: The Molecular Architecture, Synthesis, and Application Dynamics of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
Executive Summary
The compound This compound (CAS: 51331-93-2) represents a highly functionalized tricyclic scaffold with profound implications in modern medicinal chemistry and materials science. Built upon the naphtholactam (benzo[cd]indol-2(1H)-one) core, this molecule features an N-ethyl group that enhances lipophilicity and a 6-amino group that serves as a critical nucleophilic handle for downstream derivatization. This technical whitepaper dissects its physicochemical properties, details a self-validating synthetic workflow, and explores its mechanistic role in advanced biological applications, including lysosome-targeted cancer therapies and YAP-TEAD inhibition.
Molecular Architecture & Physicochemical Profiling
The structural integrity of this compound is defined by its planar, electron-rich fused ring system. The lactam carbonyl acts as a strong hydrogen-bond acceptor, while the extended
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
|---|---|---|
| CAS Number | 51331-93-2 | Universal chemical identifier. |
| Molecular Formula | C₁₃H₁₂N₂O | Defines elemental composition. |
| Molecular Weight | 212.25 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Physical Form | Solid | Indicates stable crystalline lattice at room temperature[1]. |
| InChI Key | LZXPPDSORWBMRR-UHFFFAOYSA-N | Ensures exact structural database matching[1]. |
| Purity Standard |
Mechanistic Synthesis Pathways
The synthesis of this compound requires a highly regioselective approach to ensure the amino group is precisely positioned at the 6-position. The causality of this sequence is driven by the electronic demands of the naphtholactam core.
-
Why N-Ethylation First? The lactam nitrogen (N-H) is acidic and susceptible to oxidation. Alkylating this position with an ethyl group protects the nitrogen and directs subsequent electrophilic attacks toward the carbocyclic rings[2].
-
Why Nitration at the 6-Position? The electron-withdrawing lactam carbonyl, combined with the electron-donating resonance of the fused system, creates a localized electron density peak at the 6-position, making it the thermodynamically favored site for nitronium ion (
) attack[2].
Synthetic workflow for this compound.
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following step-by-step protocol embeds in-process analytical validation to confirm causality and structural integrity at each phase.
Phase 1: N-Ethylation (Protection)
-
Reaction Setup: Dissolve 1.0 eq of benzo[cd]indol-2(1H)-one in anhydrous DMF.
-
Base Addition: Add 2.0 eq of anhydrous K₂CO₃. Causality: The weak base deprotonates the lactam nitrogen without causing ring-opening hydrolysis.
-
Alkylation: Dropwise add 1.5 eq of ethyl iodide (EtI) at 0°C, then warm to room temperature.
-
Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar starting material spot disappears. ¹H NMR must show a new triplet (~1.2 ppm) and quartet (~3.8 ppm) confirming the ethyl group.
Phase 2: Regioselective Nitration
-
Reaction Setup: Dissolve the 1-ethylbenzo[cd]indol-2(1H)-one intermediate in glacial acetic acid[2].
-
Electrophilic Addition: Slowly add 1.3 eq of 60% nitric acid at 10°C, then heat to 50°C for 24 hours[2].
-
Validation Check: Quench in ice water to precipitate the product. LC-MS must confirm a mass shift of +45 Da, verifying mono-nitration.
Phase 3: Catalytic Reduction
-
Reaction Setup: Suspend 1-ethyl-6-nitrobenzo[cd]indol-2(1H)-one in ethanol and add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Stir under an H₂ atmosphere (1 atm) at room temperature. Causality: Pd/C provides a clean, surface-mediated reduction of the nitro group to an amine without reducing the lactam carbonyl.
-
Validation Check: Filter through Celite. HPLC analysis must show >95% purity. ¹H NMR will reveal a broad singlet (~5.0 ppm) corresponding to the newly formed -NH₂ group.
Pharmacological & Biological Applications
The 6-amino group of this scaffold is a privileged site for attaching pharmacophores, leading to two major therapeutic applications:
1. Lysosome-Targeted Anti-Metastatic Agents: By conjugating polyamine chains to the 6-amino position, researchers have developed potent anti-metastatic agents for hepatocellular carcinoma. According to 3, these conjugates enter cancer cells via polyamine transporters and selectively accumulate in lysosomes[3]. The resulting stress causes lysosomal membrane permeabilization (LMP), releasing cathepsins and generating reactive oxygen species (ROS). This crosstalk simultaneously triggers autophagy and apoptosis, halting tumor metastasis[3].
2. YAP-TEAD Interaction Inhibitors: The planar tricyclic core is highly effective at intercalating into protein-protein interfaces. Derivatives of benzo[cd]indol-2(1H)-one have been patented as inhibitors of the YAP-TEAD complex. By competitively binding to TEAD, these compounds activate the Hippo signaling pathway, thereby suppressing the proliferation of cancer cells[2].
Lysosome-targeted apoptotic and autophagic pathways induced by benzo[cd]indole derivatives.
Material Science Applications
Beyond pharmacology, the benzo[cd]indol-2(1H)-one framework is a cornerstone in optoelectronics. As noted by 4, the electron-donating 6-amino group and the electron-accepting lactam carbonyl create a strong intramolecular charge transfer (ICT) across the conjugated
References
-
Sigma-Aldrich - this compound Properties & Specifications.
-
Frontiers in Oncology / PMC - Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent.3
-
Google Patents (WO2020096416A1) - Compounds inhibiting YAP-TEAD interaction and pharmaceutical composition for preventing or treating cancer. 2
-
Chem-Impex - Benzo[cd]indol-2(1H)-one Applications in Material Science and Pharmaceuticals. 4
Sources
- 1. This compound | 51331-93-2 [sigmaaldrich.com]
- 2. WO2020096416A1 - Yap-tead ê²°í©ì ì í´íë íí©ë¬¼ ë° ì´ë¥¼ ì í¨ ì±ë¶ì¼ë¡ í¨ì íë ìì ìë°© ëë ì¹ë£ì© ì½ì íì ì¡°ì±ë¬¼ - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one CAS 51331-93-2 synonyms
Executive Summary
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one (CAS 51331-93-2) is a specialized heterocyclic intermediate belonging to the benzo[cd]indol-2(1H)-one (naphthostyril) family.[1][2] Historically utilized as a chromophore scaffold in the synthesis of Disperse Dyes and fluorescent pigments, it has recently gained significant traction in medicinal chemistry. Its structural rigidity and hydrogen-bonding capabilities allow it to function as an acetyl-lysine mimetic, making it a potent scaffold for BET bromodomain inhibitors (targeting BRD4) and lysosome-targeted anti-metastatic agents.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and critical applications in both material science and drug discovery.
Chemical Identity & Nomenclature[5][6]
| Parameter | Detail |
| CAS Number | 51331-93-2 |
| IUPAC Name | This compound |
| Synonyms | 1-Ethyl-6-aminonaphthostyril; 6-Amino-1-ethyl-1H-benzo[cd]indol-2-one |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| SMILES | CCN1C(=O)C2=CC=C(N)C3=C2C1=CC=C3 |
| InChI Key | LZXPPDSORWBMRR-UHFFFAOYSA-N |
Physicochemical Properties[7][8][9]
The compound exhibits properties characteristic of fused tricyclic lactams. Its planar structure contributes to strong
| Property | Value / Description |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 175–180 °C (Typical for N-alkylated naphthostyrils; verify specific batch CoA) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in MeOH; Insoluble in Water |
| UV/Vis Absorption | |
| pKa (Calculated) | ~-0.5 (Amide nitrogen is non-basic due to conjugation) |
| LogP | ~2.0–2.5 (Moderate lipophilicity) |
Synthesis & Manufacturing Protocols
The synthesis of CAS 51331-93-2 typically proceeds via the functionalization of the parent naphthostyril scaffold. Two primary routes are established: N-Alkylation of 6-Aminonaphthostyril (Method A) and Nitration-Reduction Sequence (Method B).
Method A: Direct N-Alkylation (Preferred Lab Scale)
This method utilizes 6-aminobenzo[cd]indol-2(1H)-one (CAS 50964-11-9) as the starting material. It offers higher regioselectivity.
Reagents:
-
Precursor: 6-Aminobenzo[cd]indol-2(1H)-one
-
Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF or Acetonitrile (anhydrous)
Protocol:
-
Dissolution: Dissolve 1.0 eq of 6-aminobenzo[cd]indol-2(1H)-one in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Deprotonation: Add 1.5 eq of Cs₂CO₃. Stir at room temperature for 30 minutes to facilitate deprotonation of the lactam nitrogen.
-
Alkylation: Dropwise add 1.2 eq of Ethyl Iodide.
-
Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Reaction typically completes in 4–6 hours.
-
Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a yellow solid. Filter and wash with water.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).
Method B: Nitration/Reduction of N-Ethylnaphthostyril
Used when the 6-amino precursor is unavailable.
-
N-Alkylation: React benzo[cd]indol-2(1H)-one with EtBr/Base to form 1-ethylbenzo[cd]indol-2(1H)-one.
-
Nitration: Treat with HNO₃/H₂SO₄ at 0°C. The directing effect of the lactam directs nitration primarily to the 6-position.
-
Reduction: Reduce the nitro group using SnCl₂/HCl or H₂/Pd-C to yield the 6-amino target.
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for CAS 51331-93-2 highlighting the preferred N-alkylation route.
Applications
Medicinal Chemistry: Epigenetic Modulation
The benzo[cd]indol-2(1H)-one scaffold is a privileged structure in drug discovery.
-
BET Bromodomain Inhibition: The lactam unit mimics the acetyl-lysine (Kac) residue recognized by bromodomains (BRD4). The N-ethyl group occupies the hydrophobic "WPF shelf" region of the protein, enhancing binding affinity.
-
Mechanism: Competitive inhibition of BRD4 prevents the recruitment of transcriptional machinery to oncogenes (e.g., c-Myc), inducing cell cycle arrest in acute myeloid leukemia (AML) models.
Dye Chemistry & Materials[10]
-
Disperse Dyes: The 6-amino group is a versatile handle for azo coupling or condensation with anhydrides (e.g., naphthalic anhydride) to create complex donor-acceptor systems used in polyester dyeing.
-
Fluorescence: Derivatives exhibit strong fluorescence, making them useful candidates for organic light-emitting diodes (OLEDs) or fluorescent biological probes.
Application Logic Diagram
Figure 2: Dual application workflow in pharmacology and industrial dye synthesis.
Analytical Characterization
To validate the identity of synthesized CAS 51331-93-2, the following spectral signatures are expected:
-
¹H NMR (300 MHz, DMSO-d₆):
-
1.25 (t, 3H,
of ethyl). -
3.90 (q, 2H,
of ethyl). -
6.0–6.5 (br s, 2H,
, exchangeable with D₂O). - 6.8–8.5 (m, 5H, Aromatic protons of the naphthostyril core).
-
1.25 (t, 3H,
-
Mass Spectrometry (ESI):
-
Calculated
. -
Look for characteristic fragmentation loss of ethyl group (
).
-
Safety & Handling (MSDS Highlights)
Hazard Classification: Irritant (GHS07).[3]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from [2]
-
PubChem. (2025).[4] Benz[cd]indol-2(1H)-one Compound Summary. National Library of Medicine. Retrieved from
- Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors. European Journal of Medicinal Chemistry. (Contextual reference for biological activity of the scaffold).
-
Frontiers in Pharmacology. (2021). Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Lithium (Reference for general handling of reactive organic intermediates). Retrieved from
Sources
Naphthostyril Derivatives in Medicinal Chemistry: A Technical Guide to Scaffold Derivatization and Biological Application
Executive Summary
The pursuit of novel tricyclic pharmacophores has led medicinal chemists to re-evaluate industrial dye precursors for targeted therapeutics. Naphthostyril (benzo[cd]indol-2(1H)-one) is a privileged, rigid tricyclic scaffold characterized by a naphthalene core fused with a lactam ring at the 1,8-positions[1]. Historically utilized in the synthesis of anthanthrone dyes, its unique physicochemical properties—specifically its high planarity, metabolic stability, and dual hydrogen-bonding capacity—have recently positioned it as a highly versatile core in oncology and antimicrobial research[1][2].
Drawing on extensive field experience in scaffold optimization, this whitepaper dissects the structural rationale, molecular mechanisms, and practical synthetic workflows required to leverage naphthostyril derivatives in modern drug discovery.
Structural Rationale and Pharmacophore Mapping
As application scientists, we must first understand why a scaffold behaves the way it does before attempting to derivatize it. The naphthostyril core offers three distinct advantages in medicinal chemistry:
-
High Planarity: The fused tricyclic system forces a flat conformation. This is mechanically critical for DNA intercalation, allowing the molecule to slip seamlessly between DNA base pairs[2].
-
Hydrogen Bonding Dynamics: The lactam moiety (–NH–CO–) acts as both a hydrogen bond donor and acceptor. This bidirectional bonding is essential for anchoring the molecule within the highly conserved hinge regions of kinase domains[3].
-
Electrophilic Tunability: The aromatic rings can be selectively functionalized (particularly at the 6-position) via electrophilic aromatic substitution, allowing for the rapid generation of diverse compound libraries without disrupting the core geometry[4].
Mechanisms of Action in Oncology
Naphthostyril derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, primarily through two distinct mechanisms: Fibroblast Growth Factor Receptor 1 (FGFR1) inhibition and DNA intercalation.
FGFR1 Kinase Inhibition
FGFR1 is a receptor tyrosine kinase that, upon binding to its ligand, undergoes dimerization and autophosphorylation, triggering the Ras/MAPK and PI3K/Akt signaling cascades[3]. Aberrant FGFR1 signaling is heavily implicated in squamous cell lung cancer and breast cancer.
Recent high-throughput screening and subsequent optimization have identified N-phenylnaphthostyril-6-sulfonamides as potent FGFR1 inhibitors[3]. The sulfonamide group at the 6-position projects into the solvent-exposed region of the kinase, while the naphthostyril core firmly anchors into the ATP-binding pocket via the lactam ring.
FGFR1 signaling cascade blocked by naphthostyril-based kinase inhibitors.
DNA Intercalation
Drawing structural parallels to naphthalimide, naphthostyril derivatives engineered with basic amino side chains (e.g., N,N-dimethylethyldiamino groups) act as potent DNA intercalators. The planarity facilitates embedding, while the cationic side chains stabilize the complex via electrostatic interactions with the negatively charged DNA phosphate backbone[2].
Quantitative Structure-Activity Relationship (SAR) Data
To guide future derivatization, it is crucial to analyze the empirical data. The following table summarizes the structure-activity relationship of key naphthostyril derivatives evaluated for FGFR1 kinase inhibition[3][5].
| Compound | Substitution at Core | Target | IC₅₀ (µM) | Mechanistic & Biological Implication |
| N-(4-hydroxyphenyl) derivative | 6-(4-hydroxyphenyl)sulfonamide | FGFR1 | 2.0 | Hydroxyl group provides optimal H-bonding in the kinase hinge region, maximizing affinity. |
| N-(3-chlorophenyl) derivative | 6-(3-chlorophenyl)sulfonamide | FGFR1 | 4.2 | Halogen interaction improves hydrophobic pocket binding, though slightly less potent than hydroxyl. |
| 6-methylacetamide derivative | 6-methylacetamide | FGFR1 | 22.0 | Steric bulk and lack of extended aromaticity reduce binding affinity within the ATP pocket. |
| 6,8-disubstituted derivatives | Various bulky groups | FGFR1 | > 33.0 | Excessive lipophilicity leads to poor aqueous solubility, limiting bioavailability and assay performance. |
Data derived from in vitro P32 radioassays against FGFR1[3][5]. Note: The 6-position of the benzo[cd]indol-2(1H)-one core is occasionally referred to as the 1-position in older nomenclature.
Synthetic Methodologies and Experimental Workflows
A self-validating protocol requires an understanding of the chemical causality at each step. The synthesis of biologically active naphthostyril sulfonamides relies on the initial construction of the tricyclic core, followed by precise electrophilic functionalization.
Core Synthesis via Hofmann Rearrangement
Industrially, the naphthostyril core is synthesized from 1,8-naphthalimide. The imide is dissolved in an aqueous solution of lithium and potassium hydroxides and subjected to a Hofmann rearrangement using sodium hypochlorite (chlorine bleach) at carefully controlled temperatures (10–20 °C)[6][7]. This yields 1-amino-naphthalene-8-carboxylic acid, which spontaneously cyclizes upon acidification to form the naphtholactam core[6].
Derivatization Workflow: Sandmeyer-Type Sulfonation and Amidation
To synthesize the potent FGFR1 inhibitors, the core must be functionalized at the 6-position.
Synthetic workflow for N-phenylnaphthostyril-6-sulfonamides via Sandmeyer reaction.
Step-by-Step Protocol: Synthesis of N-Phenylnaphthostyril-6-sulfonamides
This protocol details the final amidation step, translating the highly reactive 6-sulfonyl chloride intermediate into the stable, biologically active sulfonamide[5].
Step 1: Reagent Preparation & Solvation
-
Action: Dissolve 1.0 equivalent of 2-oxo-1,2-dihydrobenz[cd]indol-6-sulfonyl chloride and 1.2 equivalents of the target aniline derivative in anhydrous Tetrahydrofuran (THF) (using 3 mL of THF per gram of sulfonyl chloride).
-
Causality: THF is selected as a polar aprotic solvent. It effectively solubilizes the rigid tricyclic core without participating in nucleophilic attack, preserving the highly electrophilic sulfonyl chloride for the incoming aniline.
Step 2: Acid Scavenging
-
Action: Add 2.0 equivalents of anhydrous pyridine to the reaction mixture dropwise.
-
Causality: The formation of the sulfonamide bond generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction. Pyridine acts as a non-nucleophilic base to scavenge the acid, driving the equilibrium to completion.
Step 3: Reaction Execution
-
Action: Stir the resulting mixture continuously for 20 hours at room temperature (20–25 °C).
-
Causality: Room temperature provides sufficient kinetic energy for this highly reactive electrophile. Applying heat (reflux) is actively avoided, as it could lead to side reactions, degradation of the lactam core, or unwanted polymerization.
Step 4: Product Isolation and Purification
-
Action: Collect the precipitated crystals via vacuum filtration. Wash the precipitate sequentially with 20% aqueous methanol, dry on the filter, and finally wash with hot ethanol.
-
Causality: This purification strategy exploits differential solubility. Aqueous methanol efficiently dissolves and removes residual pyridine hydrochloride salts. The subsequent hot ethanol wash removes any unreacted aniline and soluble organic byproducts, leaving behind the highly crystalline, pure naphthostyril product.
Challenges and Future Perspectives
While the naphthostyril scaffold is highly promising, it is not without its developmental hurdles. The primary bottleneck in advancing these compounds toward clinical trials is aqueous solubility .
As seen in antimicrobial screenings against Pseudomonas aeruginosa, many derivatives exhibited minimum inhibitory concentrations (MIC) exceeding 300 μg/mL, a limitation directly tied to the compound precipitating out of the assay medium[4]. Similarly, di-substituted derivatives in FGFR1 assays showed artificially high IC₅₀ values due to poor solubility[5].
Future Directions: To overcome this, medicinal chemists must focus on incorporating solubilizing moieties—such as morpholine rings, piperazine derivatives, or polyethylene glycol (PEG) chains—into the solvent-exposed regions of the scaffold. Formulating these compounds with cyclodextrins or lipid nanoparticles also represents a viable path forward to unlock the full therapeutic potential of this privileged pharmacophore.
References
-
Gryshchenko, A. A., Levchenko, K. V., Bdzhola, V. G., Ruban, T. P., Lukash, L. L., & Yarmoluk, S. M. (2015). Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 126-132. URL: [Link]
-
Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action. Chinese Chemical Letters, 2018. URL: [Link]
-
Wikipedia Contributors. (n.d.). Naphtholactam. Wikipedia, The Free Encyclopedia. URL: [Link]
- Eilingsfeld, H., & Swoboda, J. (1989). Process for the preparation of naphthostyril. U.S. Patent No. 4,824,962A. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. Naphtholactam - Wikipedia [en.wikipedia.org]
- 2. Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action [ccspublishing.org.cn]
- 3. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. EP0217279A1 - Process for the manufacture of naphthostyrile - Google Patents [patents.google.com]
- 7. US4824962A - Process for the preparation of naphthostyril - Google Patents [patents.google.com]
The Benzo[cd]indol-2(1H)-one Scaffold: A Technical Guide to Epigenetic and Kinase Modulation
Executive Summary
The Benzo[cd]indol-2(1H)-one scaffold (commonly referred to as naphthostyril or naphtholactam ) represents a privileged tricyclic lactam structure in medicinal chemistry.[1][2] Historically utilized as a dye intermediate, it has emerged as a potent pharmacophore for epigenetic modulation and kinase inhibition . Its rigid, planar architecture allows it to function as an effective DNA intercalator and, more critically, as a mimic of acetylated lysine residues.
This guide analyzes the scaffold's primary utility as a BET (Bromodomain and Extra-Terminal) bromodomain inhibitor and its downstream effects on the Hedgehog (Hh) signaling pathway .[3] We also explore its secondary activities in Aurora B kinase inhibition and lysosomotropic metastasis suppression .
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)
The core structure consists of a naphthalene ring fused to a lactam, creating a rigid planar system. The biological activity is strictly governed by substitutions at the N-1 and C-6 positions.
Core SAR Directives
-
The Lactam "Head" (Positions 1 & 2): The lactam carbonyl (C=O) and N-H (or N-R) are critical for hydrogen bonding. In BET inhibition, the carbonyl accepts a hydrogen bond from a conserved asparagine (e.g., Asn140 in BRD4), mimicking the acetyl-lysine of histones.
-
N-1 Substitution (Solubility & Pocket Fit):
-
Small Alkyl (Ethyl/Propyl): Essential for hydrophobic fit within the ZA channel of bromodomains.
-
Polyamine Chains: Convert the scaffold into a lysosomotropic agent , facilitating accumulation in acidic organelles to trigger autophagy.
-
-
C-6 Substitution (Electronic & Steric Tuning):
-
Sulfonamides: Introduce selectivity for kinases (e.g., Aurora B) and phosphatases (e.g., mPTPB).
-
Basic Amines: Enhance DNA interaction and cytotoxicity.
-
Visualization: SAR Logic Map
Caption: Functional mapping of the Benzo[cd]indol-2(1H)-one scaffold highlighting critical substitution zones.
Part 2: Primary Biological Activity (Epigenetic & Pathway Modulation)
BET Bromodomain Inhibition
The most authoritative application of this scaffold is the inhibition of BRD4 (Bromodomain-containing protein 4).
-
Mechanism: The benzo[cd]indol-2(1H)-one core acts as an acetyl-lysine mimetic. It competitively binds to the hydrophobic pocket of the bromodomain, displacing BET proteins from chromatin.
-
Selectivity: Derivatives have shown >100-fold selectivity for BD1 (first bromodomain) over BD2, a critical factor in reducing toxicity compared to pan-BET inhibitors like JQ1.
-
Therapeutic Outcome: Displacement of BRD4 leads to the transcriptional suppression of the c-Myc oncogene, inducing G1 cell cycle arrest in acute leukemia (MV4-11 cell lines) and solid tumors.
Hedgehog (Hh) Pathway Suppression
Recent studies identify benzo[cd]indol-2(1H)-ones as downstream inhibitors of the Hedgehog pathway, functioning even in the presence of Suppressor of Fused (SUFU) loss.[3][4]
-
Causality: The inhibition is likely indirect, mediated by the crosstalk between BET proteins and GLI transcription factors. BRD4 regulates the transcription of GLI1/2; thus, the scaffold reduces nuclear GLI levels.
-
Data Point: Compounds exhibit sub-micromolar potency (IC50 < 1 µM) in reducing GLI1 expression in medulloblastoma models.
Visualization: Mechanism of Action (BET/Hedgehog Crosstalk)
Caption: Mechanistic pathway showing the dual suppression of c-Myc and GLI via BRD4 displacement.
Part 3: Secondary & Emerging Applications
Aurora B Kinase Inhibition
Sulfonyl-substituted derivatives (at C-6) function as ATP-competitive inhibitors of Aurora B kinase.[5]
-
Role: Aurora B is a chromosomal passenger protein critical for cytokinesis.
-
Effect: Inhibition results in polyploidy and apoptosis due to cytokinesis failure.
-
Potency: Lead compounds demonstrate IC50 values in the nanomolar range (e.g., ~700 nM) against Aurora B.
Lysosomotropic Metastasis Inhibition
Conjugating the scaffold with polyamines (e.g., homospermine) at the N-1 position alters the mechanism entirely.
-
Mechanism: The polyamine tail utilizes polyamine transporters to enter cells and accumulate in acidic lysosomes.
-
Outcome: This accumulation triggers lysosomal membrane permeabilization (LMP), inducing autophagy-dependent apoptosis in hepatocellular carcinoma (HCC) cells.
Antimicrobial Activity (mPTPB)
A niche but high-value application is the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB).
-
Relevance: mPTPB is a virulence factor secreted by M. tuberculosis to suppress host immune response.
-
Activity: Benzo[cd]indol-2(1H)-one sulfonamides block this phosphatase, restoring macrophage immune function.
Part 4: Experimental Protocols
Protocol A: TR-FRET Binding Assay for BET Inhibition
This protocol validates the binding affinity of the scaffold to the BRD4 bromodomain.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between a biotinylated acetyl-histone peptide and the test compound for the His-tagged BRD4 bromodomain.
Materials:
-
His-tagged BRD4 (BD1 or BD2 domain).
-
Biotinylated acetyl-histone H4 peptide.
-
Europium-labeled anti-His antibody (Donor).
-
XL665-labeled Streptavidin (Acceptor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM CHAPS, 0.1% BSA.
Workflow:
-
Preparation: Dilute test compounds (Benzo[cd]indol-2(1H)-one derivatives) in DMSO to create a 10-point dose-response curve.
-
Incubation 1: Add 5 µL of compound and 5 µL of His-BRD4 protein (final conc. 50 nM) to a 384-well low-volume plate. Incubate for 15 mins at Room Temperature (RT).
-
Peptide Addition: Add 5 µL of Biotin-peptide (final conc. 50 nM). Incubate for 30 mins at RT.
-
Detection: Add 5 µL of detection mix (Eu-anti-His + SA-XL665). Incubate for 60 mins.
-
Readout: Measure fluorescence emission at 615 nm (Donor) and 665 nm (Acceptor) using a microplate reader (e.g., EnVision).
-
Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC50.
Protocol B: Cellular Target Engagement (c-Myc Western Blot)
This protocol confirms that the binding observed in vitro translates to functional downregulation of the oncogenic driver c-Myc in cells.
Workflow:
-
Seeding: Seed MV4-11 (leukemia) cells at
cells/mL in 6-well plates. -
Treatment: Treat cells with the test compound at
and the IC50 determined in the viability assay for 24 hours. Include a DMSO control and a positive control (e.g., JQ1). -
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Quantification: Determine protein concentration via BCA assay. Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Blotting: Transfer to PVDF membrane. Block with 5% non-fat milk.
-
Antibody Staining:
-
Primary: Anti-c-Myc (1:1000) and Anti-GAPDH (Loading Control). Incubate overnight at 4°C.
-
Secondary: HRP-conjugated IgG (1:5000).
-
-
Detection: Develop using ECL substrate and image.
-
Validation Criteria: A successful hit must show a dose-dependent decrease in c-Myc band intensity relative to GAPDH, comparable to the JQ1 control.
Part 5: Quantitative Data Summary
| Biological Target | Derivative Class | Key Potency Metric | Mechanism of Action |
| BRD4 (BD1) | N-1 alkyl, C-6 unmodified | Acetyl-lysine mimicry; competitive inhibition | |
| Hedgehog Pathway | N-1 ethyl, C-6 substituted | Downregulation of GLI1/2 via BRD4 suppression | |
| Aurora B Kinase | C-6 Sulfonyl-pyrrolidine | ATP-competitive kinase inhibition | |
| Hepatocellular Carcinoma | N-1 Polyamine conjugate | Lysosomal accumulation; Autophagy-induced apoptosis | |
| MV4-11 Leukemia | Optimized Benzo[cd]indol-2-one | G1 Cell Cycle Arrest via c-Myc depletion |
References
-
Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors. ChemistryOpen. [Link]
-
Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. Frontiers in Pharmacology. [Link]
-
Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Benz[cd]indol-2(1H)-one Derivatives as Aurora B Kinase Inhibitors. Asian Journal of Chemistry. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Determination of the Fluorescence Quantum Yield of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one and its Analogs
Introduction: The Significance of Fluorescence Quantum Yield and the Benzo[cd]indol-2(1H)-one Core
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in various applications, including bio-imaging and high-throughput screening, as it directly correlates with the brightness of the emission.[1]
The benzo[cd]indol-2(1H)-one scaffold is a key structural motif found in a variety of compounds with interesting biological and photophysical properties.[2][3] Derivatives of this core structure have been investigated as, among other things, downstream Hedgehog pathway inhibitors and lysosome-targeted anti-metastatic agents.[2][3] The introduction of an amino group at the 6-position, as in 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one, is expected to modulate the electronic and, consequently, the fluorescence properties of the molecule. Therefore, the accurate determination of its fluorescence quantum yield is a critical step in evaluating its potential for fluorescence-based applications.
This guide will focus on the two primary methods for determining the fluorescence quantum yield in solution: the relative method and the absolute method.[4][5]
Methodologies for Determining Fluorescence Quantum Yield
The Relative Method: A Comparative Approach
The relative method is the more commonly employed technique for determining fluorescence quantum yields due to its accessibility and the use of standard commercial spectrofluorometers.[5][6] This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescent standard with a known quantum yield.[6]
2.1.1. The Underlying Principle
The fluorescence quantum yield of an unknown sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[5]
Where:
-
Φst is the known fluorescence quantum yield of the standard.
-
Gradx and Gradst are the gradients obtained from the plot of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively.
2.1.2. Experimental Workflow: Relative Quantum Yield Determination
The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
2.1.3. Detailed Experimental Protocol
A. Selection of a Suitable Fluorescence Standard:
The choice of the standard is critical for the accuracy of the relative method.[5][7] The ideal standard should have the following characteristics:
-
Known and reliable quantum yield: The quantum yield of the standard should be well-documented in the literature.[7]
-
Spectral overlap: The absorption and emission spectra of the standard should be in a similar range to the sample to minimize wavelength-dependent instrument artifacts.[5]
-
Solubility: The standard should be soluble in the same solvent as the sample, or in a solvent with a similar refractive index.
-
Photochemical stability: The standard should be stable under the experimental conditions.
Commonly used fluorescence quantum yield standards include:
-
Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54)[7]
-
Fluorescein in 0.1 M NaOH (Φf ≈ 0.95)
-
Rhodamine 6G in ethanol (Φf ≈ 0.94)[7]
B. Solvent Selection and Preparation:
The fluorescence quantum yield of a molecule can be highly dependent on its solvent environment.[1][8] Factors such as solvent polarity and viscosity can influence the rates of non-radiative decay processes, thereby affecting the quantum yield.[1][9]
-
Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[4][5] It is advisable to run a blank fluorescence spectrum of the solvent to check for background emission.[4]
-
Consistency: Use the same solvent for both the sample and the standard if possible. If different solvents are used, their refractive indices must be taken into account in the final calculation.[5]
C. Sample Preparation:
-
Stock Solutions: Prepare stock solutions of both the this compound and the chosen standard in the selected solvent.
-
Serial Dilutions: Prepare a series of at least five dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette to minimize inner filter effects.[5][6]
D. Spectroscopic Measurements:
-
Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectrum of each dilution of the sample and the standard. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the entire emission band is recorded.
-
Maintain consistent instrument parameters (e.g., excitation and emission slit widths, integration time) for all measurements of both the sample and the standard.[5]
-
E. Data Analysis:
-
Integrate Fluorescence Intensity: For each recorded emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity.
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line.
-
Calculate Quantum Yield: Use the equation provided in section 2.1.1 to calculate the fluorescence quantum yield of this compound.
2.1.4. Data Presentation
The collected and calculated data can be summarized in a table for clarity.
| Sample/Standard | Dilution | Absorbance at λex | Integrated Fluorescence Intensity | Gradient (Grad) |
| This compound | 1 | A_x1 | I_x1 | Grad_x |
| 2 | A_x2 | I_x2 | ||
| 3 | A_x3 | I_x3 | ||
| 4 | A_x4 | I_x4 | ||
| 5 | A_x5 | I_x5 | ||
| Standard (e.g., Quinine Sulfate) | 1 | A_st1 | I_st1 | Grad_st |
| 2 | A_st2 | I_st2 | ||
| 3 | A_st3 | I_st3 | ||
| 4 | A_st4 | I_st4 | ||
| 5 | A_st5 | I_st5 |
The Absolute Method: A Direct Measurement
The absolute method for determining the fluorescence quantum yield does not require a reference standard. Instead, it directly measures the number of photons emitted by the sample relative to the number of photons absorbed using an integrating sphere.[4][10] An integrating sphere is an optical component that collects all the light scattered and emitted from the sample.
2.2.1. Experimental Workflow: Absolute Quantum Yield Determination
The following diagram outlines the general steps for the absolute method.
Caption: Workflow for Absolute Fluorescence Quantum Yield Determination.
2.2.2. Key Considerations for the Absolute Method
-
Instrumentation: This method requires a spectrofluorometer equipped with a calibrated integrating sphere accessory.[4]
-
Calibration: The spectral response of the detection system, including the integrating sphere, must be accurately corrected.
-
Sample Placement: The sample cuvette is placed inside the integrating sphere.
-
Measurements: Two measurements are typically performed: one with the excitation beam passing through a blank (solvent only) to measure the instrument response to the excitation light, and a second with the sample to measure the attenuated excitation light and the sample's fluorescence emission.
-
Calculation: The quantum yield is calculated by comparing the integrated intensity of the emitted light to the integrated intensity of the absorbed light.
Factors Influencing Fluorescence Quantum Yield
The fluorescence quantum yield is not an immutable property of a molecule but can be influenced by several environmental factors.
-
Solvent Polarity: For many fluorophores, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) states.[9] Conversely, some molecules may exhibit enhanced fluorescence in more polar environments.[1]
-
Temperature: Increasing the temperature generally leads to a decrease in fluorescence quantum yield due to an increase in the rate of non-radiative decay processes.
-
pH: For molecules with acidic or basic functional groups, changes in pH can alter the protonation state and, consequently, the electronic structure and fluorescence properties.
-
Presence of Quenchers: Substances like molecular oxygen, heavy atoms, and certain metal ions can quench fluorescence, leading to a lower quantum yield.[9]
Conclusion and Best Practices
The determination of the fluorescence quantum yield is a crucial step in the characterization of any new fluorescent compound. For this compound, a systematic approach as outlined in this guide will provide reliable and reproducible data.
Key recommendations for ensuring high-quality data include:
-
Meticulous Sample Preparation: Use high-purity solvents and ensure the cleanliness of all glassware.[5]
-
Careful Standard Selection: For the relative method, choose a standard that is well-characterized and spectrally compatible with your sample.
-
Instrumental Consistency: Maintain identical instrument settings for all sample and standard measurements.[5]
-
Work in the Optically Dilute Regime: Keep absorbance values low to avoid inner filter effects.[5][6]
-
Report All Experimental Details: When publishing quantum yield data, it is essential to report the standard used (for the relative method), the solvent, the excitation wavelength, and the temperature at which the measurements were performed.
By following the detailed protocols and understanding the underlying principles presented in this guide, researchers can confidently and accurately determine the fluorescence quantum yield of this compound and other novel fluorophores, thereby enabling their effective application in a wide range of scientific disciplines.
References
- Brouwer, A. M. (2011). Absolute and relative determination of fluorescence quantum yields of transparent samples. OPUS.
- BenchChem. (n.d.). Application Notes and Protocols for Measuring Fluorescence Quantum Yield. BenchChem.
- Wikipedia. (2023). Quantum yield. Wikipedia.
- Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific.
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield. BenchChem.
- Resch-Genger, U., & Rurack, K. (2010).
- Valeur, B., & Berberan-Santos, M. N. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2231-2246.
- DeRose, P. C., & Gwin, D. A. (2020). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and. Infoscience.
- DeRose, P. C., & Gwin, D. A. (2020).
- Resch-Genger, U., & Rurack, K. (2023).
- Xu, L., et al. (2021). Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)
- van der Velden, J. L. J., et al. (2021). Evaluation of Benzo[cd]indol‐2(1H)
Sources
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one molecular weight and formula
Topic: 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one molecular weight and formula Content Type: An in-depth technical guide or whitepaper on the core.
Executive Summary
This compound (CAS: 51331-93-2) is a critical heterocyclic intermediate used primarily in the synthesis of high-performance disperse dyes and fluorescent probes. Belonging to the naphthostyril (benzo[cd]indol-2(1H)-one) class, this molecule features a tricyclic lactam core substituted with an ethyl group at the nitrogen (position 1) and a primary amino group at position 6. Its electron-rich amino group and electron-deficient lactam ring create a "push-pull" electronic system, making it highly valuable for chromophore development in textile chemistry and bio-imaging applications.
Physicochemical Characterization
Molecular Identity & Formula
The precise molecular weight and formula are derived from the atomic composition of the naphthostyril core (
| Parameter | Value | Notes |
| IUPAC Name | This compound | Also known as 1-Ethyl-6-aminonaphthostyril |
| CAS Number | 51331-93-2 | Primary identifier for regulatory and sourcing purposes |
| Molecular Formula | Carbon: 13, Hydrogen: 12, Nitrogen: 2, Oxygen: 1 | |
| Molecular Weight | 212.25 g/mol | Average mass |
| Monoisotopic Mass | 212.0950 Da | Useful for High-Resolution Mass Spectrometry (HRMS) |
| Physical Form | Yellow to Orange Solid | Color arises from extended conjugation |
| Solubility | DMSO, DMF, Chloroform | Insoluble in water; limited solubility in alcohols |
Structural Analysis
The molecule consists of a benzo[cd]indole scaffold (often referred to as the perinaphthenone or naphthostyril system).
-
Position 1 (Nitrogen): Alkylated with an ethyl group (
), which increases lipophilicity and solubility in organic solvents compared to the parent lactam. -
Position 2 (Carbonyl): Forms the lactam functionality, acting as an electron acceptor in the chromophore.
-
Position 6: Substituted with an amino group (
).[1][2] In the naphthostyril numbering system, position 6 is para-like to the nitrogen atom, facilitating strong Intramolecular Charge Transfer (ICT) from the amine to the carbonyl oxygen.
Synthesis & Manufacturing Methodologies
The synthesis of this compound typically proceeds from the parent benzo[cd]indol-2(1H)-one (naphthostyril). The pathway involves three key unit operations: Nitration, N-Alkylation, and Reduction. While the order of alkylation and nitration can vary, the route described below minimizes steric hindrance and side reactions.
Synthetic Route Analysis
-
Nitration: Electrophilic aromatic substitution of benzo[cd]indol-2(1H)-one using nitric acid. The 6-position is the most activated site, yielding 6-nitrobenzo[cd]indol-2(1H)-one .
-
N-Alkylation: The lactam nitrogen is deprotonated (typically with a base like
or NaOH) and reacted with an ethylating agent (Ethyl Bromide or Diethyl Sulfate) to generate 1-ethyl-6-nitrobenzo[cd]indol-2(1H)-one . -
Reduction: The nitro group is reduced to a primary amine using iron powder in acidic media (Béchamp reduction) or catalytic hydrogenation (
), yielding the final This compound .
Detailed Experimental Protocol (Representative)
Note: This protocol is a generalized synthesis based on standard naphthostyril chemistry [1, 2].
Step 1: Preparation of 6-Nitrobenzo[cd]indol-2(1H)-one
-
Reagents: Benzo[cd]indol-2(1H)-one (1.0 eq), Concentrated
(1.1 eq), (solvent). -
Procedure: Dissolve starting material in sulfuric acid at 0–5°C. Add nitric acid dropwise to maintain temperature. Stir for 2 hours. Pour onto ice to precipitate the yellow solid. Filter, wash with water, and dry.[3][4]
-
Yield: Typically 80–90%.
Step 2: N-Ethylation
-
Reagents: 6-Nitrobenzo[cd]indol-2(1H)-one (1.0 eq), Ethyl Bromide (1.5 eq),
(2.0 eq), DMF (solvent). -
Procedure: Suspend the nitro compound and base in DMF. Heat to 60°C and add ethyl bromide. Stir for 4–6 hours until TLC shows consumption of starting material. Pour into water to precipitate the N-ethyl derivative.
-
Purification: Recrystallization from ethanol.
Step 3: Reduction to Target Amine
-
Reagents: 1-Ethyl-6-nitrobenzo[cd]indol-2(1H)-one, Iron powder (Fe),
(catalyst), Ethanol/Water (3:1). -
Procedure: Reflux the nitro compound in ethanol/water. Add iron powder and ammonium chloride. Reflux for 3 hours. Filter hot to remove iron oxides. Cool filtrate to crystallize the product.
-
Result: this compound (Yellow crystals).
Synthesis Pathway Diagram
Figure 1: The standard industrial route involves nitration followed by alkylation and reduction to ensure regioselectivity.
Applications in Research & Industry
Disperse Dye Intermediates
This molecule is a "coupling component" precursor. The amino group at position 6 can be diazotized or condensed with other aromatic systems to form Disperse Blue and Disperse Violet dyes.
-
Mechanism: The naphthostyril core provides excellent lightfastness and sublimation fastness, critical for dyeing polyester fibers [3].
-
Derivatization: Reaction with bromine generates brominated derivatives (e.g., 5-bromo-6-amino...) which shift the absorption maximum bathochromically (to longer wavelengths).
Fluorescent Probes
The rigid planar structure of the benzo[cd]indole system yields high quantum yields.
-
Solvatochromism: The fluorescence emission of this compound is sensitive to solvent polarity due to the internal charge transfer (ICT) state.
-
Bio-imaging: Derivatives are used as lysosomes-targeting probes or DNA intercalators due to their flat, hydrophobic structure [4].
Quality Control & Analytical Standards
For researchers validating the identity of synthesized or purchased material, the following analytical signatures are expected.
Proton NMR ( -NMR)
-
Solvent:
or . -
Key Signals:
-
1.3–1.4 ppm (Triplet, 3H): Methyl protons of the ethyl group (
). -
3.8–4.0 ppm (Quartet, 2H): Methylene protons of the ethyl group (
). -
5.0–6.0 ppm (Broad Singlet, 2H): Amino protons (
), exchangeable with . - 6.8–8.5 ppm (Multiplet, 5H): Aromatic protons of the naphthostyril core.
-
1.3–1.4 ppm (Triplet, 3H): Methyl protons of the ethyl group (
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (
). -
Target Ion:
. -
Fragment Ions: Loss of ethyl group (
) or ammonia ( ) may be observed at higher collision energies.
References
-
Royal Society of Chemistry. (2021). Development of benzo[cd]indolenyl cyanine dyes for NIR-absorbing films. RSC Advances. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Benz[cd]indol-2(1H)-one Compound Summary. Retrieved from [Link]
-
ResearchGate. (2021). Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives. Retrieved from [Link]
Sources
Technical Guide: Naphtholactam Derivatives as Antitumor Agents
This guide details the technical landscape of Naphtholactam (Benzo[cd]indol-2(1H)-one) derivatives , a distinct class of fused-ring heterocycles often overshadowed by their six-membered naphthalimide cousins. Unlike naphthalimides, the five-membered lactam ring confers unique geometric constraints and electronic properties, making them potent scaffolds for Aurora B kinase inhibition , DNA intercalation , and lysosomotropic autophagy induction .
Executive Summary & Chemical Rationale
Naphtholactams (1H-benzo[cd]indol-2-ones) represent a rigid, planar tricyclic scaffold. While structurally related to 1,8-naphthalimides, the contraction of the imide ring to a lactam ring alters the bite angle and planarity, enhancing specific binding affinities for ATP-binding pockets in kinases (e.g., Aurora B) while retaining the capacity for DNA intercalation.
Therapeutic Value Proposition:
-
Dual-Action Mechanism: Acts as both a DNA intercalator (targeting Topoisomerase II) and a specific kinase inhibitor.
-
Lysosomal Targeting: Basic amine-functionalized naphtholactams accumulate in lysosomes via proton trapping, triggering lysosomal membrane permeabilization (LMP) and subsequent autophagy-dependent cell death.
-
Fluorescence: The scaffold is inherently fluorescent, allowing for simultaneous therapeutic action and subcellular tracking (theranostics).
Molecular Design & Structure-Activity Relationship (SAR)
The biological efficacy of naphtholactams hinges on three modifiable regions.
| Region | Chemical Modification | Biological Impact |
| N-1 Position (Lactam Nitrogen) | Alkylamino/Polyamine chains | Solubility & Lysosomal Targeting. Basic side chains (pKₐ ~8-9) drive lysosomal accumulation. Long chains enhance DNA affinity via electrostatic interaction with the phosphate backbone. |
| C-6 Position (Naphthalene Ring) | Electron-withdrawing groups (EWG) or Sulfonamides | Kinase Selectivity. Introduction of sulfonyl-heterocycles here is critical for Aurora B kinase inhibition. |
| Lactam Carbonyl (C-2) | Thionation (C=S) or Imination | DNA Binding. Conversion to a thiolactam or amidine can alter hydrogen bonding with base pairs, often increasing cytotoxicity but reducing solubility. |
Visualization: SAR Logic Flow
Figure 1: Structural modifications at N-1 and C-6 dictate the dual mechanism of action.
Mechanisms of Action
Aurora B Kinase Inhibition
Aurora B is a chromosomal passenger protein critical for mitotic progression. Naphtholactam derivatives, particularly those with C-6 sulfonyl groups, occupy the ATP-binding pocket of Aurora B.
-
Mechanism: The planar naphtholactam core mimics the adenine ring of ATP.
-
Outcome: Inhibition leads to cytokinesis failure, resulting in polyploidy and subsequent apoptosis.
DNA Intercalation & Topoisomerase II Poisoning
The flat aromatic system slides between DNA base pairs (intercalation).[1]
-
Stabilization: The complex is stabilized by
- stacking and electrostatic interactions between the cationic N-1 side chain and the anionic DNA backbone. -
Topo II Poisoning: The drug-DNA complex traps Topoisomerase II at the cleavage stage, preventing DNA religation and causing double-strand breaks.
Visualization: Signaling Pathway
Figure 2: Dual-pathway induction of apoptosis via nuclear DNA damage and cytoplasmic kinase inhibition.
Experimental Protocols
Synthesis of the Core Scaffold (Benzo[cd]indol-2(1H)-one)
Causality: Direct synthesis from naphthalene is difficult. The most reliable "self-validating" route uses the Hofmann Rearrangement of N-hydroxy-1,8-naphthalimide. This method leverages the instability of the N-O bond to contract the 6-membered imide to the 5-membered lactam.
Reagents:
-
Hydroxylamine hydrochloride (
) -
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
Step-by-Step Protocol:
-
Formation of N-Hydroxynaphthalimide:
-
Dissolve 1,8-naphthalic anhydride (10 mmol) in pyridine (20 mL).
-
Add hydroxylamine hydrochloride (11 mmol).
-
Reflux at 120°C for 4 hours. Why: Pyridine acts as both solvent and base to drive the condensation.
-
Cool, pour into ice-HCl (10%). Filter the precipitate (N-hydroxynaphthalimide).
-
-
Hofmann Rearrangement (Ring Contraction):
-
Dissolve the N-hydroxynaphthalimide (5 mmol) in 10% NaOH (20 mL).
-
Add p-Toluenesulfonyl chloride (5.5 mmol) dropwise at 0°C. Why: TsCl activates the hydroxyl group, making it a good leaving group.
-
Heat the solution to 80°C for 1 hour. Why: Heat triggers the migration of the aryl bond to the nitrogen, expelling the tosylate and contracting the ring.
-
Acidify with HCl to pH 2.[5] The yellow precipitate is benzo[cd]indol-2(1H)-one .
-
-
Validation:
-
NMR: Look for the disappearance of the symmetric anhydride/imide signals and the appearance of the lactam NH proton (~10.5 ppm in DMSO-
).
-
In Vitro Cytotoxicity Assay (MTT)
Causality: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. Naphtholactams often show time-dependent toxicity due to the cell-cycle specific nature of Aurora B inhibition.
Protocol:
-
Seeding: Seed A549 (lung cancer) or HeLa cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve Naphtholactam derivative in DMSO (stock 10 mM). Dilute in media to final concentrations (0.1, 1, 5, 10, 50, 100
). Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity. -
Incubation: Incubate for 72 hours . Why: Aurora B inhibitors require cells to pass through mitosis to show effect; shorter incubations (24h) may yield false negatives.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate
using non-linear regression.
Key Derivatives & Data Summary
The following table summarizes potent derivatives cited in literature, highlighting the shift from broad cytotoxicity to targeted kinase inhibition.
| Compound ID | Substitution (N-1) | Substitution (C-6) | Target | Ref | |
| Parent | -H | -H | DNA (Weak) | >100 | [1] |
| Amonafide Analog | -(CH2)2-N(CH3)2 | -NH2 | DNA/Topo II | 2.8 | [2] |
| Cpd 7e | -Propyl | -Sulfonyl-pyrrolidine | Aurora B | 0.42 | [3] |
| Cpd 15f | -Spermine | -H | Lysosome | 1.2 | [4] |
Future Perspectives: Naphtholactam-PROTACs
The rigidity of the naphtholactam scaffold makes it an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras). By linking the naphtholactam (Aurora B binder) to an E3 ligase ligand (e.g., Thalidomide), researchers can degrade Aurora B rather than just inhibiting it, potentially overcoming drug resistance.
References
-
Synthesis and Biological Evaluation of Benz[cd]indol-2(1H)-one Derivatives. Asian Journal of Chemistry.
-
Novel 1,8-Naphthalimide Derivatives As Antitumor Agents. Journal of Medicinal Chemistry.
-
Novel antitumor agent family of 1H-benzo[c,d]indol-2-one. Bioorganic & Medicinal Chemistry.
-
Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. Frontiers in Pharmacology.
-
1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy. Current Medicinal Chemistry.
Sources
- 1. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]
- 4. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. pure.uva.nl [pure.uva.nl]
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one solubility in organic solvents
Title: Solvation Dynamics and Physicochemical Profiling of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one in Organic Media
Executive Summary
This compound (CAS: 51331-93-2) is a highly conjugated benzostyril derivative[1]. In recent years, it has emerged as a critical building block in the synthesis of advanced organic materials, particularly near-infrared (NIR) and NIR-II fluorescent probes used for deep-tissue in vivo imaging[2]. However, the rigid, planar nature of its aromatic core presents significant solubility challenges during synthesis, purification, and downstream formulation.
As a Senior Application Scientist, I have designed this technical guide to deconstruct the thermodynamic principles governing the solubility of this compound. By understanding the causality between its molecular architecture and solvent interactions, researchers can optimize reaction conditions and develop robust formulation strategies.
Molecular Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of this compound, we must first analyze its functional groups and their contributions to the crystal lattice energy versus solvation energy.
-
Benzo[cd]indol-2(1H)-one Core: The highly planar, extended
-conjugated system drives strong intermolecular stacking. This results in a high crystal lattice energy that resists dissolution in non-polar media. -
N-Ethyl Modification: Alkylation at the lactam nitrogen is a deliberate structural choice. It eliminates the intermolecular hydrogen bonding that rigidifies the parent naphthostyril compound, thereby lowering the melting point and increasing baseline lipophilicity.
-
6-Amino Group: This primary amine acts as a powerful electron-donating auxochrome—essential for the bathochromic shift required in NIR-II imaging agents[3]. Thermodynamically, it provides both hydrogen bond donor and acceptor capabilities, heavily influencing solubility in protic and polar aprotic solvents.
Fig 1. Mechanistic relationship between functional groups and solvent class compatibility.
Quantitative Solubility Matrix
The interaction between the dye's functional groups and various solvent classes yields a distinct solubility profile. Aqueous solubility is exceptionally poor, with baseline assays indicating solubility limits of >31.8 µg/mL (essentially insoluble for synthetic purposes)[4]. Organic solvents must be carefully selected based on their dielectric constant (
Table 1: Empirical and Theoretical Solubility Profile at 25°C
| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong H-bond acceptance from the 6-amino group; high dipole-dipole interaction with the core. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 50.0 | Disrupts solute-solute H-bonding without requiring the breaking of a structured solvent network. |
| Halogenated | Dichloromethane (DCM) | 8.9 | 15.0 - 25.0 | High polarizability induces favorable dipole-induced dipole interactions with the extended |
| Polar Protic | Methanol (MeOH) | 32.7 | 5.0 - 10.0 | Competes for H-bonds, but solvation is limited by the hydrophobic nature of the N-ethyl group. |
| Ester | Ethyl Acetate (EtOAc) | 6.0 | 2.0 - 5.0 | Moderate polarity; sufficient for extraction but poor for high-concentration stock solutions. |
| Non-Polar | Hexane | 1.9 | < 0.1 | Incapable of overcoming the |
Standardized Experimental Protocol: Isothermal Shake-Flask Method
To generate reliable, self-validating solubility data for drug development or probe synthesis, kinetic dissolution methods are insufficient. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard, ensuring that true thermodynamic equilibrium is measured.
Step-by-Step Methodology:
-
Preparation (Saturation): Add an excess of this compound solid (~100 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass vial. Causality: Amber glass is mandatory to prevent photo-oxidation of the electron-rich amino-conjugated system.
-
Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Place in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Shake at 300 RPM for 48 hours. Causality: A 48-hour window guarantees the transition from kinetic dissolution to thermodynamic equilibrium, preventing artificially low concentration readings.
-
Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and hydrophobic; using Nylon or PES filters can result in non-specific binding of the dye to the membrane, artificially lowering the measured concentration.
-
Gravimetric Dilution: Accurately weigh an aliquot of the filtrate and dilute it with the HPLC mobile phase (e.g., Acetonitrile/Water). Causality: Gravimetric dilution avoids volumetric errors caused by the high viscosity or volatility of organic solvents like DMSO or DCM.
-
Quantification: Analyze the diluted sample via RP-HPLC equipped with a UV-Vis or Diode Array Detector (DAD), quantifying against a pre-established multi-point calibration curve.
-
Validation Check: Sample the suspension at both 24 hours and 48 hours. Equilibrium is scientifically validated only if the concentration difference between the two time points is < 5%.
Fig 2. Standardized isothermal shake-flask workflow for empirical solubility determination.
Formulation and Solubility Enhancement Strategies
For researchers translating this compound derivatives into biological applications (such as in vivo imaging[2]), organic solubility must eventually be bridged with aqueous compatibility.
-
Co-Solvent Systems: Prepare highly concentrated master stocks (>20 mg/mL) in pure DMSO. For biological assays, dilute this stock into aqueous buffers containing non-ionic surfactants (e.g., 1-5% Tween-80 or Cremophor EL) to prevent rapid precipitation.
-
Nanoprecipitation (Polymer Encapsulation): Leverage the compound's high solubility in water-miscible organic solvents (like THF or DMF). By rapidly injecting a polymer-dye organic solution (e.g., using amphiphilic PEG-PLA block copolymers) into an aqueous phase under sonication, the dye is kinetically trapped within the hydrophobic core of the resulting micelles, yielding stable, water-compatible nanoparticles[2].
References
1.[2] ResearchGate. "Schematic illustration of sensing mechanisms of a) “always on” probes and b) activatable probes." ResearchGate, 2. ResearchGate. "NIR‐II‐fluorescence imaging of .OH. a) Chemical structures of Hydro‐1080..." ResearchGate, 3. National Center for Biotechnology Information. "this compound - PubChem" NIH PubChem, 4.[1] Sigma-Aldrich. "this compound Properties." Sigma-Aldrich,
Sources
Epigenetic Targeting of the Hedgehog Signaling Pathway: The Role of Benzo[cd]indol-2(1H)-ones as Downstream Inhibitors
Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary: The SMO-Resistance Bottleneck
The mammalian Hedgehog (Hh) signaling pathway is a fundamental regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Aberrant activation of this pathway is a primary driver in several aggressive malignancies, including basal cell carcinoma and medulloblastoma. Historically, pharmacological intervention has focused on targeting Smoothened (SMO), a transmembrane protein critical for signal transduction.
However, the clinical efficacy of SMO inhibitors (e.g., Vismodegib) is frequently compromised by the rapid emergence of resistance. This resistance is predominantly driven by downstream genetic alterations, such as the loss of Suppressor of Fused (SUFU) or the amplification of GLI transcription factors. To circumvent this bottleneck, drug development must pivot toward downstream pathway inhibitors. Recent breakthroughs have demonstrated that epigenetic modulation—specifically the inhibition of bromo and extra-terminal (BET) domain proteins—offers a robust mechanism to silence Hh signaling at the terminal transcriptional level. This whitepaper details the emergence, pharmacological profile, and validation protocols of benzo[cd]indol-2(1H)-ones as a novel class of downstream Hh pathway inhibitors.
Mechanistic Rationale: Epigenetic Modulation via BET Bromodomains
In the canonical Hh pathway, the binding of the SHH ligand to the PTCH1 receptor relieves the inhibition of SMO. Active SMO subsequently promotes the dissociation of GLI transcription factors from the inhibitory SUFU complex, allowing GLI to translocate to the nucleus and drive target gene expression.
When mutations bypass SMO (e.g., SUFU deletion), the pathway remains constitutively active. To halt this, researchers have targeted the epigenetic readers required for GLI-mediated transcription. BET bromodomain proteins (BRD2, BRD3, BRD4) are actively recruited to GLI1 and GLI2 promoters to facilitate the transcription of Hh target genes. By inhibiting these BET bromodomains, benzo[cd]indol-2(1H)-ones effectively sever the pathway at its most terminal node, rendering upstream mutations irrelevant [1].
Hedgehog pathway showing downstream epigenetic inhibition by benzo[cd]indol-2(1H)-one.
Pharmacological Profile of Benzo[cd]indol-2(1H)-ones
Identified through rigorous phenotypic screening, the benzo[cd]indol-2(1H)-one scaffold (specifically "Compound 1") has emerged as a highly potent downstream Hh antagonist[1]. Mechanistically, it phenocopies established BET inhibitors like JQ1 and Hedgehog Pathway Inhibitor-1 (HPI-1). Treatment with benzo[cd]indol-2(1H)-ones leads to a marked reduction in both cellular and ciliary GLI levels, while paradoxically increasing cellular BRD2 levels—a known compensatory hallmark of BET bromodomain target engagement[1].
Quantitative Data Summary
The following table synthesizes the compound's inhibitory potency across diverse cellular models, highlighting its robust activity and pathway selectivity.
| Cell Model | Pathway Activation State | Compound 1 Potency (pIC50) | Biological Significance |
| SHH-LIGHT2 | ShhN-stimulated (Ligand level) | 6.5 ± 0.1 | Demonstrates robust baseline pathway inhibition. |
| SHH-LIGHT2 | SAG-stimulated (SMO level) | ~6.5 | Confirms inhibition is not restricted to ligand-binding interference. |
| SUFU-KO-LIGHT | Constitutive (Downstream) | Sub-micromolar | Validates downstream mechanism of action, successfully bypassing SMO/SUFU. |
| WNT-LIGHT | Wnt3a-stimulated (Control) | Inactive / Low | Establishes target selectivity for the Hedgehog pathway over the related WNT pathway. |
Self-Validating Experimental Protocols
To ensure scientific integrity, drug development assays must move beyond simple phenotypic readouts, which are susceptible to off-target confounding factors. The following protocols are designed as self-validating systems , establishing direct causality between chemical intervention and biological mechanism.
Protocol A: Validation of Downstream Epigenetic Inhibition
This protocol utilizes a genetic knockout model to isolate the compound's site of action.
-
Cell Preparation: Culture SUFU-KO-LIGHT cells (fibroblasts engineered with a GLI-driven firefly luciferase reporter and a CRISPR-Cas9 mediated knockout of the Sufu gene).
-
Baseline Establishment: Because SUFU is absent, GLI transcription factors are constitutively active. Verify high baseline luciferase luminescence in the absence of upstream agonists (SHH/SAG).
-
Compound Dosing: Treat the cells with varying concentrations of the benzo[cd]indol-2(1H)-one derivative (e.g., 10 nM to 10 µM) for 48 hours.
-
Quantification: Lyse the cells and measure luciferase activity normalized to cell viability (using a standard ATP-based assay like CellTiter-Glo).
-
Causality Check: If the compound successfully suppresses the reporter signal in this specific cell line, it logically must act downstream of the SUFU complex. This isolates the mechanism of action to the terminal epigenetic/transcriptional machinery.
Protocol B: Intracellular Target Engagement via PROTAC Competition
Traditional biochemical binding assays do not account for cellular permeability or intracellular protein complexes. To prove that benzo[cd]indol-2(1H)-ones directly bind BET bromodomains inside living cells, we utilize a PROTAC-based competition assay using HPP-9, a known BET degrader[2].
-
PROTAC Baseline: Treat wild-type NIH-3T3 cells with a predetermined concentration of HPP-9 (a PROTAC that selectively ubiquitinates and degrades BET proteins)[2].
-
Competitive Co-Treatment: Simultaneously dose the cells with HPP-9 and increasing concentrations of the benzo[cd]indol-2(1H)-one test compound.
-
Incubation & Lysis: Incubate for 24 hours, harvest the cells, and prepare lysates for Western blotting.
-
Protein Quantification: Probe the lysates for BRD2 and BRD4 protein levels.
-
Causality Check (The Self-Validating Step): HPP-9 alone will cause near-total degradation of BET proteins. If the test compound physically occupies the BET bromodomain pocket, it will sterically block HPP-9 from binding. Therefore, a dose-dependent rescue of BRD2/BRD4 levels unequivocally proves that the test compound engages the exact same intracellular target pocket as the PROTAC, without requiring any synthetic modifications (like photoaffinity labels) to the test compound itself[1].
PROTAC-based competition assay workflow validating intracellular target engagement.
Translational Perspective
The identification of benzo[cd]indol-2(1H)-ones as BET bromodomain inhibitors carries significant translational weight. In preclinical viability assays, Compound 1 successfully reduced the viability of GLI-driven lung cancer cells and medulloblastoma spheroids with a potency directly correlating to its Hh pathway inhibitory effect[1]. Because these molecules bypass the structural mutations of SMO that plague current clinical therapies, the benzo[cd]indol-2(1H)-one scaffold represents a highly promising foundational chemotype for the next generation of epigenetic oncology drugs.
References
-
Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors Source: ChemistryOpen (2025) URL:[Link]
-
Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 Source: Nature Communications (2023) URL:[Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
Executive Summary
This application note details the optimized synthesis of 6-amino-1-ethylbenzo[cd]indol-2(1H)-one (also known as 1-ethyl-6-aminonaphthostyril). This scaffold is a critical intermediate in the development of naphthalimide-based fluorescent probes, disperse dyes, and DNA-intercalating antitumor agents.
While traditional dye chemistry often nitrates the core scaffold prior to alkylation, this protocol prioritizes N-alkylation as the first step . This strategic choice significantly improves the solubility of intermediates in organic solvents, facilitating easier purification and milder reaction conditions in subsequent steps.
Key Chemical Transformations[1]
-
N-Alkylation: Regioselective alkylation of the lactam nitrogen.
-
Electrophilic Aromatic Substitution (Nitration): Highly regioselective nitration at the C6 position (para to the amine).
-
Nitro Reduction: Chemoselective reduction of the nitro group to the primary amine.
Strategic Overview & Retrosynthesis
The synthesis targets the C6-amino position.[1] The nitrogen atom of the lactam ring (position 1) acts as an activator, directing electrophilic substitution to the para-position (position 6 in the benzo[cd]indole numbering system), while the carbonyl group (position 2) deactivates the meta-positions.
Reaction Pathway (DOT Diagram)
Figure 1: Three-step synthetic pathway prioritizing N-alkylation to enhance processability.
Detailed Experimental Protocols
Step 1: N-Ethylation of Naphthostyril
This step introduces the ethyl group at the lactam nitrogen. Using mild basic conditions (K₂CO₃) in a polar aprotic solvent (DMF) avoids the need for dangerous metal hydrides (NaH) on scale.
-
Reagents:
-
Protocol:
-
Charge a reaction vessel with Naphthostyril (1.0 eq) and K₂CO₃ (2.0 eq) .
-
Add DMF (10 vol) and stir at room temperature for 15 minutes to form a suspension.
-
Add Ethyl Iodide (1.2 eq) dropwise over 20 minutes.
-
Heat the mixture to 60°C and stir for 4–6 hours.
-
Workup: Pour the reaction mixture into ice-cold water (50 vol). The product will precipitate as a yellow/orange solid.
-
Filter the solid, wash with water (3x), and dry in a vacuum oven at 50°C.
-
Yield: Expected 85–95%.
-
Step 2: Regioselective Nitration
Nitration occurs at the 6-position due to the directing effect of the lactam nitrogen. Temperature control is critical to prevent dinitration or oxidation.
-
Reagents:
-
1-Ethylbenzo[cd]indol-2(1H)-one (From Step 1)
-
Nitric Acid (HNO₃), fuming or 65%
-
Acetic Acid (AcOH) or Acetic Anhydride (Ac₂O)
-
-
Protocol:
-
Dissolve 1-Ethylbenzo[cd]indol-2(1H)-one (1.0 eq) in Glacial Acetic Acid (10 vol) .
-
Cool the solution to 0–5°C using an ice bath.
-
Add HNO₃ (1.5 eq) dropwise, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Workup: Pour the mixture onto crushed ice. The 6-nitro derivative precipitates as a bright yellow solid.
-
Filter, wash with water until pH is neutral, and dry.
-
Purification: If necessary, recrystallize from Ethanol or Acetic Acid.
-
Yield: Expected 75–85%.
-
Step 3: Reduction of Nitro Group
The reduction converts the 6-nitro group to the 6-amino functionality. Stannous chloride (SnCl₂) is preferred for laboratory scale due to its reliability, though Catalytic Hydrogenation (H₂/Pd-C) is cleaner for GMP environments.
-
Method A: SnCl₂ (Standard Lab Protocol)
-
Suspend 6-Nitro-1-ethylbenzo[cd]indol-2(1H)-one (1.0 eq) in Ethanol (15 vol) .
-
Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 5.0 eq) followed by Conc. HCl (2.0 eq) .
-
Heat to reflux (80°C) for 3–5 hours.
-
Observation: The bright yellow suspension will darken and eventually become a clear or slightly fluorescent solution.
-
-
Workup: Cool to RT. Neutralize with 10% NaOH or NaHCO₃ solution until pH ~8.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[11]
-
Yield: Expected 70–80%.
-
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Naphthostyril (SM) | 1-Ethyl-Intermediate | 6-Nitro-Intermediate | 6-Amino-Target |
| Formula | C₁₁H₇NO | C₁₃H₁₁NO | C₁₃H₁₀N₂O₃ | C₁₃H₁₂N₂O |
| MW | 169.18 g/mol | 197.23 g/mol | 242.23 g/mol | 212.25 g/mol |
| Appearance | Yellow powder | Orange solid | Bright Yellow solid | Red/Brown solid |
| Melting Pt | 179–181°C | 68–70°C | 185–188°C | 145–148°C |
| Key NMR | NH broad singlet | N-Et quartet (~4.0 ppm) | Ar-H shift downfield | NH₂ broad singlet |
Troubleshooting Logic (DOT Diagram)
Figure 2: Decision matrix for optimizing reaction yield and purity.
Safety & Handling
-
Nitric Acid: Highly corrosive and oxidizing. Reacts violently with organic solvents. Ensure the addition is slow and temperature is strictly controlled.
-
Ethyl Iodide: Alkylating agent; suspected carcinogen. Use in a fume hood.
-
Tin(II) Chloride: Corrosive and toxic. Waste containing tin must be disposed of separately from general organic waste.
References
-
PubChem. Benzo[cd]indol-2(1H)-one (Naphthostyril) Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. this compound Product Page. Merck KGaA. Link
-
Google Patents. Process for the preparation of naphthostyril derivatives (US Patent 2111756A).Link
-
Science World Journal. Synthesis and Application of Monoazo Disperse Dyes Based on Asymmetric Bisimide. (Context for nitration/reduction of naphthalimide scaffolds). Link
Sources
- 1. scienceworldjournal.org [scienceworldjournal.org]
- 2. benz(cd)indol-2(1H)-one | C11H7NO | CID 67222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzo[cd]indol-2(1H)-one | 130-00-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Benzo[cd]indol-2(1H)-one [oakwoodchemical.com]
- 6. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 7. scispace.com [scispace.com]
- 8. Cd 2 | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Preparation of benzo[cd]indolenyl cyanine dyes using 6-amino derivatives
This application note provides a comprehensive technical guide for the synthesis of benzo[cd]indolenyl cyanine dyes , specifically focusing on 6-amino substituted derivatives . These dyes are critical in bioimaging and materials science due to their extended conjugation, which pushes absorption/emission into the deep-red and near-infrared (NIR) regions.
Introduction & Strategic Rationale
Benzo[cd]indole (also known as benzanthrone or perinaphthenone derivative) dyes differ from standard indole cyanines (like Cy5 or Cy7) by the presence of a rigid tricyclic core. This rigidity reduces non-radiative decay, enhancing quantum yield and photostability.
Why 6-Amino Derivatives? The introduction of an electron-donating amino group at the 6-position creates a strong Donor-π-Acceptor (D-π-A) system within the hemicyanine or cyanine scaffold.
-
Red-Shifted Emission: The strong donation from the 6-amino group destabilizes the HOMO, narrowing the HOMO-LUMO gap and pushing emission >800 nm (NIR-I/II).
-
pH Sensitivity: The protonation state of the 6-amino group can modulate fluorescence, enabling ratiometric pH sensing.
-
Solubility: Dialkylamino substituents significantly improve solubility in organic solvents and biological media compared to the planar, unsubstituted aromatic core.
Retrosynthetic Analysis & Workflow
The synthesis relies on the "Thione-Methylthio Activation" strategy. Unlike 2,3,3-trimethylindolenines which have a reactive methyl group, benzo[cd]indol-2-ones must be activated by converting the lactam carbonyl into a thioether leaving group.
Synthetic Pathway Visualization
Caption: Step-wise activation of the benzo[cd]indole core from inert lactam to reactive indolium salt.
Detailed Experimental Protocols
Phase 1: Core Functionalization (Synthesis of the 6-Amino Precursor)
If 6-aminobenzo[cd]indol-2(1H)-one is not commercially available, it must be synthesized via nitration and reduction.
Step 1.1: Nitration
-
Dissolve benzo[cd]indol-2(1H)-one (10 mmol) in concentrated H₂SO₄ (20 mL) at 0°C.
-
Dropwise add a mixture of HNO₃/H₂SO₄ (1:1, 12 mmol HNO₃) while maintaining temperature <5°C.
-
Stir for 1 hour at 0°C, then pour onto crushed ice.
-
Filter the yellow precipitate (6-nitro isomer is dominant), wash with water, and dry.
Step 1.2: Reduction & Alkylation (One-Pot Alkylation preferred for dyes) Note: Primary amines can interfere with cyanine condensation. It is standard to convert the 6-amino group to a tertiary amine (e.g., diethylamino) or use a protecting group.
-
Suspend 6-nitrobenzo[cd]indol-2(1H)-one (5 mmol) in Ethanol (50 mL).
-
Add SnCl₂·2H₂O (25 mmol) and reflux for 3 hours (Solution turns fluorescent).
-
Neutralize with Na₂CO₃, filter, and concentrate to obtain the 6-amino derivative.
-
N-Alkylation: Dissolve the amine (5 mmol) in dry DMF (15 mL). Add Ethyl Iodide (25 mmol, excess to alkylate both amine and lactam nitrogen) and K₂CO₃ (15 mmol).
-
Heat at 90°C for 12 hours.
-
Purification: Pour into water, extract with DCM, and purify via silica column (Hexane/EtOAc).
-
Target Product: 1-Ethyl-6-(diethylamino)benzo[cd]indol-2(1H)-one.
-
Phase 2: Activation (Thionation & Quaternization)
This is the critical "switch" that turns the stable lactam into a reactive electrophile for dye synthesis.
Step 2.1: Synthesis of the Thione Reagent: Lawesson's Reagent is preferred over P₂S₅ for higher yields and cleaner workup.
-
Reactants: Mix 1-Ethyl-6-(diethylamino)benzo[cd]indol-2(1H)-one (1.0 eq) and Lawesson's Reagent (0.6 eq) in anhydrous Toluene.
-
Conditions: Reflux under Argon for 4–6 hours. Monitoring by TLC is crucial (The thione is usually less polar and deeply colored red/purple).
-
Workup: Evaporate solvent. Flash chromatography (DCM/Hexane) is usually required to remove organophosphorus byproducts.
Step 2.2: S-Methylation (Formation of the Salt)
-
Dissolve the thione (1 mmol) in anhydrous Dichloromethane (DCM) (minimum volume, ~5 mL).
-
Add Methyl Iodide (5 mmol, excess) or Methyl Triflate (1.1 mmol, for higher reactivity).
-
Conditions: Stir at room temperature for 12–24 hours.
-
Observation: A heavy precipitate (the salt) should form.[1]
-
Isolation: Dilute with 50 mL of Diethyl Ether to fully precipitate the product. Filter under argon (hygroscopic).
-
Product: 2-(Methylthio)-1-ethyl-6-(diethylamino)benzo[cd]indolium iodide .
-
Storage: Store at -20°C in a desiccator. Use within 1 week.
-
Phase 3: Cyanine Condensation (Heptamethine Dye)
This protocol describes the synthesis of a rigidified heptamethine cyanine using a chloro-cyclohexenyl linker (Vilsmeier-Haack reagent), which provides high photostability.
Reagents:
-
Donor: 2-(Methylthio)-benzo[cd]indolium salt (2.1 eq).
-
Linker: 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1.0 eq) (often generated in situ or purchased as the bis-anil salt).
-
Catalyst: Anhydrous Sodium Acetate (2.5 eq).
-
Solvent: Absolute Ethanol or Acetic Anhydride (for slower reactions).
Protocol:
-
Setup: In a flame-dried round-bottom flask, dissolve the Linker (1 mmol) and Sodium Acetate (2.5 mmol) in Ethanol (20 mL).
-
Addition: Add the Benzo[cd]indolium salt (2.1 mmol).
-
Reaction: Heat to reflux (80°C) for 2–4 hours.
-
Color Change: Solution will turn from red/purple to deep green/cyan (absorbance >800 nm).
-
-
Quench: Cool to room temperature.
-
Precipitation: Pour the reaction mixture into Ice-Cold Ether/Hexane (1:1) . The dye typically precipitates as a dark metallic solid.
-
Purification: Filter the crude solid. Dissolve in minimal DCM and purify via silica gel chromatography.
-
Eluent: DCM/Methanol (95:5 to 90:10 gradient).
-
Note: The 2-chloro group on the linker remains available for further functionalization (e.g., with thiols or amines for bioconjugation).
-
Analytical Data & Troubleshooting
Key Physicochemical Properties
| Property | Standard Benzo[cd]indole Dye | 6-Amino-Substituted Dye | Note |
| Abs Max ( | 780–800 nm | 820–850 nm | Bathochromic shift due to amino donor. |
| Emission ( | 800–820 nm | 850–900 nm | Ideal for NIR-II bioimaging. |
| Solubility | Low (Aggregates in water) | Moderate | Alkyl chains on 6-amino group disrupt stacking. |
| Stokes Shift | 20–30 nm | 30–50 nm | Reduced self-quenching. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2.2 | Hydrolysis of Thione | Ensure conditions are strictly anhydrous. Use Methyl Triflate for faster reaction. |
| Blue/Green Product instead of NIR | Incomplete Condensation | This is likely the "Half-Dye" (monosubstituted linker). Increase reflux time and ensure 2.1+ equivalents of salt. |
| Non-Fluorescent Product | Aggregation (H-aggregates) | Add bulky counterions (e.g., exchange Iodide for BARF or PF6). Use EtOH/DCM mixtures for spectroscopy. |
References
-
Synthesis of Benzo[cd]indolium Salts
- Title: "Development of benzo[cd]indolenyl cyanine dyes for NIR-absorbing films..."
- Source: RSC Advances / Journal of M
-
URL:[Link]
-
6-Amino Functionalization Strategy
- Title: "Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)
- Source: Frontiers in Chemistry / PMC
-
URL:[Link]
-
General Cyanine Condensation Protocol
- Title: "Synthesis and Characteriz
- Source: Molecules (MDPI)
-
URL:[Link]
-
Thionation and Activation
- Title: "Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties"
- Source: Molecules (PMC)
-
URL:[Link]
Sources
Application Note: Optimization of Column Chromatography for Benzo[cd]indol-2(1H)-one Intermediates
Introduction & Chemical Context
Benzo[cd]indol-2(1H)-one, commonly referred to as naphthostyril, is a privileged tricyclic lactam scaffold. Historically utilized in the synthesis of organic dyes and electronic materials (such as OLEDs)[1], this unique structural framework has recently gained immense traction in medicinal chemistry. It serves as a core building block for the development of BRD4 inhibitors and lysosome-targeted anti-metastatic agents[2].
However, the purification of benzo[cd]indol-2(1H)-one intermediates presents distinct chromatographic challenges. The rigid, planar aromatic system often suffers from poor solubility in non-polar solvents, while the lactam moiety (specifically the N-H bond) acts as a strong hydrogen bond donor and acceptor, leading to severe tailing on bare silica gel. This application note details the causal logic and step-by-step protocols required to successfully purify various functionalized benzo[cd]indol-2(1H)-one intermediates.
Workflow Visualization
Workflow for the synthesis and chromatographic purification of benzo[cd]indol-2(1H)-one derivatives.
Mechanistic Principles of Separation (E-E-A-T)
As an Application Scientist, it is critical to understand why specific solvent systems are chosen rather than relying on trial and error. The structural modifications of the benzo[cd]indol-2(1H)-one core drastically alter its interaction with the acidic silanol groups of the stationary phase:
-
C-Acylation (e.g., 6-acetylbenzo[cd]indol-2(1H)-one): In these intermediates, the lactam N-H remains intact, preserving its ability to hydrogen bond with the silica surface. A moderately non-polar system of Petroleum Ether/Ethyl Acetate (PE/EtOAc at 4:1) provides sufficient competitive hydrogen bonding from the EtOAc to elute the product while separating it from unreacted starting material[3].
-
N-Alkylation (e.g., 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one): Alkylating the lactam nitrogen removes the primary hydrogen bond donor, which theoretically decreases the compound's affinity for silica. However, N-alkylation reactions typically utilize a large excess of highly non-polar liquid reagents (such as 1,4-dibromobutane). By employing a more polar solvent system (PE/EtOAc 2:1), the non-polar alkylating agent is rapidly flushed out at the solvent front, allowing the target intermediate to be cleanly resolved and collected[3].
-
Amine Substitution (e.g., piperidyl derivatives): When introducing basic aliphatic amines to the scaffold, the compound's overall basicity increases drastically. Normal phase silica is inherently acidic. To prevent irreversible acid-base adsorption and severe tailing, the solvent system must be switched to Dichloromethane/Methanol (DCM/MeOH 20:1). The protic nature of methanol disrupts strong silica-amine interactions, ensuring a sharp elution band[4].
Quantitative Data Summary
The following table summarizes validated chromatographic conditions and yields for key intermediates synthesized during the development of lysosome-targeted agents[3][4].
| Intermediate | Substitution Type | Chromatographic Solvent System | Yield (%) | Physical State |
| 6-acetylbenzo[cd]indol-2(1H)-one | C-Acylation | Petroleum Ether / EtOAc (4:1) | 82 | Solid |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | N-Alkylation & C-Formylation | Petroleum Ether / EtOAc (1:1) | 60 | Yellow Solid |
| 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | N-Alkylation | Petroleum Ether / EtOAc (2:1) | 75 | Solid |
| (1-(4-(1-piperidyl)butyl)-6-[(3-dimethylamino)acrylyl]benzo[cd]indol-2(1H)-one | Amine Substitution | CH2Cl2 / MeOH (20:1) | 55 | Yellow Oil |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high recovery and purity (>95%) of the target intermediates.
Phase 1: Sample Preparation and Loading
-
Reaction Quenching & Extraction: Quench the crude reaction mixture with distilled water. Extract the aqueous layer three times with Ethyl Acetate (or DCM for highly polar derivatives). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Dry Loading (Critical Step): Because planar benzo[cd]indol-2(1H)-one derivatives often exhibit poor solubility in non-polar mobile phases, wet loading must be avoided. Dissolve the crude residue in a minimal volume of DCM. Add silica gel (200-300 mesh) at a 1:2 (sample:silica) mass ratio. Evaporate the solvent completely via rotary evaporation until a free-flowing powder is obtained.
-
Causality: Wet loading a poorly soluble sample causes immediate precipitation at the column head upon contact with the non-polar eluent, leading to severe band broadening and co-elution.
-
Phase 2: Column Packing
-
Slurry Preparation: Suspend silica gel (200-300 mesh) in the starting non-polar solvent (e.g., Petroleum Ether).
-
Packing: Pour the slurry into the glass column in a single, continuous motion. Tap the sides of the column gently with a rubber mallet to ensure uniform settling and prevent channeling. Top the silica bed with a 1 cm layer of sea sand to protect the stationary phase during solvent addition.
Phase 3: Elution and Fractionation
-
Sample Application: Carefully pour the dry-loaded sample powder evenly onto the sand layer. Add another 1 cm layer of sand on top to sandwich the sample.
-
Gradient Elution: Begin elution with the optimized solvent system (refer to the Data Table). For complex mixtures, initiate the run with a solvent ratio 5-10% less polar than the target TLC Rf (e.g., if the target Rf is 0.3 at 4:1 PE/EtOAc, start the column at 6:1 PE/EtOAc to elute non-polar impurities first).
-
Fraction Collection: Collect fractions in standard test tubes. Monitor the elution profile via Thin Layer Chromatography (TLC). The conjugated tricyclic system of benzo[cd]indol-2(1H)-one is highly UV-active, allowing for easy visualization under a 254 nm UV lamp.
References
-
Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent Source: Frontiers in Oncology URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC Source: National Institutes of Health (nih.gov) URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 4. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for synthesizing 6-amino-1-ethylbenzo[cd]indol-2(1H)-one
An In-Depth Technical Guide to the Synthesis of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
Executive Summary
This compound (also known as 6-amino-1-ethylnaphthostyril) is a critical heterocyclic intermediate used primarily in the synthesis of disperse dyes and fluorescent probes. Its core scaffold, benzo[cd]indol-2(1H)-one (naphthostyril), exhibits unique electronic properties due to the fusion of a lactam ring with a naphthalene system.
This application note details a robust, three-step synthetic protocol designed for high regioselectivity and scalability. Unlike direct nitration strategies, which often suffer from poor regiocontrol (yielding mixtures of 4- and 6-isomers), this guide prioritizes a bromination-alkylation-amination sequence. This route guarantees substitution at the 6-position, ensuring structural integrity for downstream applications in drug development and materials science.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the inherent directing ambiguity of the naphthostyril scaffold.
-
Challenge: Direct nitration of 1-ethylbenzo[cd]indol-2(1H)-one frequently favors the 4-position due to the electronic influence of the N-alkyl lactam.
-
Solution: Utilization of bromine as the initial electrophile. Bromination of the unsubstituted lactam occurs almost exclusively at the 6-position (para to the amine-like nitrogen), locking in the correct regiochemistry before alkylation.
Synthetic Pathway:
-
Regioselective Bromination: Benzo[cd]indol-2(1H)-one
6-Bromobenzo[cd]indol-2(1H)-one. -
N-Alkylation: Installation of the ethyl group.
-
Catalytic Amination: Conversion of the aryl bromide to the primary amine using a Copper(I)-catalyzed system.
Figure 1: Retrosynthetic logic prioritizing the 6-bromo intermediate to ensure regiochemical purity.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of Benzo[cd]indol-2(1H)-one
Objective: Selectively introduce a bromine atom at the C6 position.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The lactam nitrogen activates the para-position (C6) relative to itself.
-
Reagents:
-
Protocol:
-
Dissolve 10.0 g (59 mmol) of benzo[cd]indol-2(1H)-one in 100 mL of glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Heat the solution to 40–50 °C to ensure complete dissolution.
-
Add a solution of bromine (9.9 g, 3.2 mL, 62 mmol) in 20 mL acetic acid dropwise over 45 minutes. Caution: Exothermic reaction.
-
Stir the mixture at 60 °C for 2 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of starting material.
-
Cool the reaction mixture to room temperature (25 °C). The product typically precipitates as a yellow solid.
-
Pour the mixture into 300 mL of ice-cold water to complete precipitation.
-
Filter the solid, wash with water (
mL) and cold ethanol ( mL). -
Dry in a vacuum oven at 60 °C.
-
-
Expected Yield: 85–90%
-
Characterization: 6-Bromobenzo[cd]indol-2(1H)-one (Yellow solid).
Step 2: N-Alkylation with Ethyl Iodide
Objective: Install the ethyl group on the lactam nitrogen.
Mechanism:
-
Reagents:
-
6-Bromobenzo[cd]indol-2(1H)-one (1.0 equiv)[3]
-
Ethyl Iodide (EtI) (1.5 equiv)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
DMF (N,N-Dimethylformamide) (8 V)
-
-
Protocol:
-
Suspend 6-bromobenzo[cd]indol-2(1H)-one (10.0 g, 40 mmol) and
(11.0 g, 80 mmol) in 80 mL of dry DMF. -
Add Ethyl Iodide (9.4 g, 4.8 mL, 60 mmol) dropwise at room temperature.
-
Heat the mixture to 60 °C and stir for 4–6 hours.
-
Monitor reaction progress by TLC.
-
Workup: Pour the reaction mixture into 400 mL of water. The product will precipitate.
-
Filter the precipitate and wash thoroughly with water to remove DMF and inorganic salts.
-
Recrystallize from Ethanol/Water if necessary to remove trace N-O alkylated byproducts (rare).
-
-
Expected Yield: 90–95%
-
Product: 6-Bromo-1-ethylbenzo[cd]indol-2(1H)-one (CAS 41503-32-6).[2][3][4]
Step 3: Copper-Catalyzed Amination (The Critical Step)
Objective: Convert the aryl bromide to a primary amine. Mechanism: Copper-catalyzed Nucleophilic Aromatic Substitution (Ullmann-type coupling). Note: While Pd-catalyzed (Buchwald-Hartwig) methods are effective, Cu-catalyzed amination using aqueous ammonia is cost-effective and highly efficient for this specific electron-deficient scaffold.
-
Reagents:
-
Protocol:
-
Charge a pressure tube or autoclave with 6-bromo-1-ethylbenzo[cd]indol-2(1H)-one (5.0 g, 18 mmol), CuI (340 mg, 1.8 mmol), L-Proline (415 mg, 3.6 mmol), and
(5.0 g). -
Add DMSO (25 mL) and Aqueous Ammonia (12 mL).
-
Seal the vessel and heat to 90–100 °C for 12–16 hours. Note: Pressure will generate; ensure vessel is rated for ~5-10 bar.
-
Cool to room temperature and vent carefully.
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (
mL). -
Wash the organic phase with brine, dry over
, and concentrate under reduced pressure. -
Purification: The crude product is often pure enough (>95%). If needed, purify via column chromatography (DCM/MeOH 95:5) or recrystallize from Toluene.
-
-
Expected Yield: 75–85%
-
Final Product: This compound (CAS 51331-93-2).
Process Logic & Reaction Map
The following diagram illustrates the reaction flow and the critical decision points that ensure the integrity of the synthesis.
Figure 2: Sequential workflow with key reagents and expected yields.
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Alkylation | Step 3: Amination |
| Limiting Reagent | Naphthostyril | 6-Br-Naphthostyril | 6-Br-N-Et-Naphthostyril |
| Key Reagent | EtI (1.5 eq) | ||
| Temperature | 60 °C | 60 °C | 90–100 °C (Sealed) |
| Time | 2 h | 4–6 h | 12–16 h |
| Solvent | Acetic Acid | DMF | DMSO / |
| Typical Yield | 85–90% | 90–95% | 75–85% |
| Appearance | Yellow Solid | Yellow/Orange Solid | Orange/Red Solid |
Troubleshooting & Optimization
-
Regioselectivity Issues: If nitration was attempted and resulted in the 4-nitro isomer, switch immediately to the bromination route described above. The bromine atom at C6 is a secure "anchor" for the amino group.
-
Incomplete Amination: If the conversion in Step 3 is sluggish, increase the catalyst loading to 20 mol% CuI and 40 mol% L-Proline. Alternatively, switch to a Pd-catalyzed system (Pd2(dba)3, BINAP, LiHMDS) for faster kinetics, though at a higher cost.
-
Purification: The final amine can be prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) and away from light.
References
-
Regioselective Nitration and Bromination: Chemistry Stack Exchange. (2021). "Major product of the nitration of benz[cd]indol-2(1H)-one". Discusses the directing effects of N-alkyl vs N-H naphthostyrils.
-
Synthesis of Benzo[cd]indol-2(1H)-one Derivatives: Asian Journal of Chemistry. (2014). "Synthesis and Biological Evaluation of a Benz[cd]indol-2(1H)-one Derivatives". Provides protocols for modifying the naphthostyril scaffold.
-
Commercial Availability & CAS Data: PubChem. (2025).[3] "6-bromo-1-ethylbenz[cd]indol-2(1H)-one".[2][3][4][5] Confirms the stability and utility of the 6-bromo intermediate.
-
Ullmann-Type Amination Protocols: RSC Advances. (2014). "Regioselective nitration of aromatic compounds...". Contextualizes aromatic substitution patterns.
-
General Naphthostyril Chemistry: Google Patents. (1938). "Manufacture of naphthostyril and 8-amino-1-naphthoic acid". Foundational chemistry for the scaffold.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 6-bromo-1-ethylbenz[cd]indol-2(1H)-one | C13H10BrNO | CID 170525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 41503-32-6|6-Bromo-1-ethylbenzo[cd]indol-2(1H)-one|BLD Pharm [bldpharm.com]
- 5. GSRS [gsrs.ncats.nih.gov]
Application Note: Synthesis of Sulfonylpiperazine Hybrids from Benzo[cd]indol-2(1H)-one
Abstract
The benzo[cd]indol-2(1H)-one scaffold (also known as benzanthrone lactam) is a privileged heterocyclic moiety exhibiting diverse biological activities, including Aurora B kinase inhibition, DNA intercalation, and anti-metastatic effects. This application note details the optimized synthetic protocol for generating sulfonylpiperazine hybrids of benzo[cd]indol-2(1H)-one. These hybrids combine the proteolytic stability and pharmacokinetic benefits of the piperazine ring with the intercalating properties of the tricyclic lactam. The protocol focuses on a regioselective C6-chlorosulfonation followed by nucleophilic substitution, a strategy designed for high reproducibility and modularity in SAR (Structure-Activity Relationship) studies.
Introduction & Retrosynthetic Analysis
Scientific Rationale
Benzo[cd]indol-2(1H)-one derivatives function as bio-isosteres of 1,8-naphthalimides but possess a unique 5-membered lactam ring that alters the planarity and electronic distribution of the chromophore. The incorporation of a sulfonylpiperazine side chain at the C6 position serves two critical functions:
-
Solubility Enhancement: The basic nitrogen of the piperazine ring improves aqueous solubility at physiological pH.
-
Target Engagement: The sulfonyl group acts as a rigid linker, positioning the piperazine to interact with solvent-exposed residues in binding pockets (e.g., the ATP-binding site of kinases like Aurora B).
Retrosynthetic Strategy
The synthesis is disconnected at the sulfonamide bond (
-
Disconnection 1: Sulfonamide formation via nucleophilic attack of piperazine on a sulfonyl chloride intermediate.
-
Disconnection 2: Electrophilic aromatic substitution (Chlorosulfonation) to install the sulfonyl handle.
-
Disconnection 3:
-alkylation of the lactam to modulate lipophilicity.
Figure 1: Retrosynthetic analysis of the target hybrid.
Detailed Experimental Protocol
Phase 1: N-Alkylation of Benzo[cd]indol-2(1H)-one (Optional but Recommended)
Note: While the core scaffold can be sulfonated directly, N-alkylation is often performed first to improve solubility in organic solvents and prevent competitive sulfonylation at the lactam nitrogen.
Reagents: Benzo[cd]indol-2(1H)-one (1.0 eq), Alkyl Halide (e.g., 1-bromopropane, 1.2 eq), KOH or NaH (2.0 eq), DMF or DMSO.
-
Dissolution: Dissolve benzo[cd]indol-2(1H)-one (5.0 mmol) in anhydrous DMF (15 mL) under an inert atmosphere (
). -
Deprotonation: Cool to 0°C. Add KOH (powdered, 10.0 mmol) or NaH (60% dispersion). Stir for 30 min until the solution color shifts (often to a deep red/orange anion).
-
Alkylation: Add the alkyl halide dropwise. Warm to room temperature and stir for 4–6 hours.
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates. Filter, wash with water, and dry.
-
Validation: Check TLC (Hexane/EtOAc 4:1). The N-alkylated product will have a higher
than the unsubstituted lactam.
Phase 2: Regioselective C6-Chlorosulfonation
This is the critical step. The C6 position is the most electron-rich site available for electrophilic attack in the N-alkylated system.
Reagents: N-Alkyl-benzo[cd]indol-2(1H)-one, Chlorosulfonic acid (
-
Preparation: Place chlorosulfonic acid (5.0 mL, excess) in a dry round-bottom flask equipped with a drying tube (
). Cool to 0°C in an ice bath. -
Addition: Add the N-alkyl-benzo[cd]indol-2(1H)-one (2.0 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction. HCl gas evolution occurs.
-
Reaction: Stir at 0°C for 30 minutes, then slowly warm to room temperature.
-
Optimization Note: If conversion is incomplete after 2 hours (monitored by quenching a distinct aliquot), heat gently to 40–50°C. Avoid high temperatures to prevent polysulfonylation.
-
-
Quenching: Pour the reaction mixture dropwise onto crushed ice (50 g) with vigorous stirring. The sulfonyl chloride will precipitate as a yellow/orange solid.
-
Isolation: Filter the solid immediately. Wash with cold water (3 x 10 mL).
-
Critical: Do not dry under vacuum for prolonged periods or store; sulfonyl chlorides are moisture-sensitive. Proceed immediately to Phase 3.
-
Phase 3: Sulfonamide Coupling (Hybrid Synthesis)
Reagents: 6-Chlorosulfonyl-benzo[cd]indol-2(1H)-one (freshly prepared), Piperazine derivative (1.2 eq), Triethylamine (
-
Solution A: Dissolve the substituted piperazine (e.g., N-methylpiperazine, 1.2 mmol) and triethylamine (2.5 mmol) in dry DCM (10 mL) at 0°C.
-
Coupling: Dissolve/suspend the sulfonyl chloride from Phase 2 (approx 1.0 mmol) in DCM (5 mL) and add it dropwise to Solution A.
-
Completion: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Workup: Dilute with DCM (20 mL). Wash with water (2 x 15 mL), saturated
(to remove acidic byproducts), and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Gradient: DCM to 5% MeOH/DCM).
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the target hybrid.
Analytical Data & Characterization
Successful synthesis is validated by the following spectral markers.
| Technique | Diagnostic Signal | Structural Interpretation |
| 1H NMR | Aromatic proton at C5/C7 (deshielded by sulfonyl group). | |
| 1H NMR | Piperazine ring protons (methylene groups). | |
| 1H NMR | N-CH2 protons (if N-alkylated). | |
| IR | 1680–1700 | C=O stretch (Lactam carbonyl).[1] |
| IR | 1340 & 1160 | |
| MS (ESI) | [M+H]+ | Molecular ion peak confirming hybrid mass. |
Troubleshooting Guide
-
Low Yield in Step 2: If the sulfonyl chloride hydrolyzes during isolation, try using
(thionyl chloride) with a catalytic amount of DMF to convert any sulfonic acid byproduct back to the chloride before coupling. -
Regioisomerism: While C6 is favored, verify regioselectivity using 2D NMR (NOESY). The proton adjacent to the sulfonyl group should show NOE correlations with the C5 proton.
-
Solubility: If the final product is insoluble, convert the piperazine nitrogen to a hydrochloride salt using HCl in dioxane.
Safety & Handling
-
Chlorosulfonic Acid: Highly corrosive and reacts violently with water. Use a fume hood, face shield, and thick neoprene gloves. Quench excess reagent very slowly onto ice.
-
Piperazines: Can be sensitizers. Avoid inhalation of dust/vapors.
-
Waste Disposal: Neutralize acidic aqueous waste from Step 2 with sodium bicarbonate before disposal.
References
-
Synthesis and Biological Evaluation of Benz[cd]indol-2(1H)-one Derivatives. Source: ResearchGate.[2][3][4] Context: Describes the synthesis of 6-substituted benzo[cd]indol-2(1H)-one derivatives, specifically targeting Aurora B kinase, and confirms the feasibility of sulfonyl-linker strategies.
-
Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. Source: Frontiers in Pharmacology / NIH. Context: Provides detailed protocols for N-alkylation of the benzo[cd]indol-2(1H)-one scaffold and subsequent functionalization, validating the alkylation conditions (Phase 1).
-
Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors. Source: ChemistryOpen / Wiley.[2] Context: Highlights the biological relevance of the scaffold and provides characterization data for analogous N-substituted derivatives.
Sources
Application Note: Bioconjugation and FRET-Pairing Strategies for 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
This Application Note and Protocol details the chemical methodology for coupling 6-amino-1-ethylbenzo[cd]indol-2(1H)-one (CAS: 51331-93-2) with target fluorophores or biomolecules.
Executive Summary & Technical Rationale
This compound belongs to the naphthalimide class of fluorophores. Structurally characterized by a planar, electron-deficient aromatic core with an electron-donating amino group at the 6-position, it exhibits strong solvatochromic fluorescence, typically absorbing in the blue-green region (~420–450 nm) and emitting in the yellow-green region (~530–560 nm).
Why Couple It?
-
FRET Donor/Acceptor: Its Stokes shift and emission profile make it an ideal FRET acceptor for blue dyes (e.g., Coumarins) or a donor for red dyes (e.g., Rhodamine B, Cy5).
-
Environmental Sensitivity: The fluorescence quantum yield of the 6-amino moiety is highly sensitive to polarity and hydrogen bonding, making it a powerful reporter for protein binding pockets or lipid membranes.
-
Nucleophilic Handle: The primary aromatic amine (-NH₂) at position 6 serves as the exclusive site for chemical modification without quenching the fluorophore's core electronic transitions.
Chemical Strategy & Mechanism
The primary challenge in coupling this molecule is the reduced nucleophilicity of the aromatic amine compared to aliphatic amines (like lysine residues). Direct reaction with mild electrophiles often fails.
Two Proven Coupling Pathways:
-
Activation Pathway (The "Labeling" Route): Converting the aromatic amine into a highly reactive Isothiocyanate (-NCS) group. This species reacts spontaneously with primary amines on proteins or other fluorophores to form a stable thiourea linkage.
-
Direct Acylation (The "FRET" Route): Reacting the amine with highly activated esters (NHS-esters or Pentafluorophenyl esters) of a partner fluorophore under catalyzed conditions to form an amide bond.
Visualization of Coupling Logic
Figure 1: Strategic decision tree for coupling this compound based on the target application.
Experimental Protocols
Protocol A: Synthesis of the Isothiocyanate Reactive Dye
Use this protocol if you intend to label proteins, antibodies, or amine-containing small molecules.
Reagents Required:
-
This compound (100 mg, 0.47 mmol)
-
Thiophosgene (CSCl₂) [Caution: Highly Toxic]
-
Dichloromethane (DCM) and Water
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Preparation: Dissolve 100 mg of the amine dye in 10 mL of DCM.
-
Biphasic Setup: Add 10 mL of saturated aqueous NaHCO₃ to the DCM solution. Stir vigorously at 0°C.
-
Activation: Carefully add thiophosgene (1.2 equivalents, 54 µL) dropwise to the organic layer.
-
Note: Perform this exclusively in a chemical fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The color may shift slightly.
-
Extraction: Separate the organic DCM layer. Wash twice with water and once with brine.
-
Drying: Dry over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Result: You now have 6-isothiocyanato-1-ethylbenzo[cd]indol-2(1H)-one . This solid can be stored at -20°C under argon.
Protocol B: Coupling to a Partner Fluorophore (FRET Synthesis)
Use this protocol to couple the amine-dye to a Carboxyl- or NHS-functionalized fluorophore (e.g., creating a Naphthalimide-Rhodamine dyad).
Reagents Required:
-
Donor: this compound
-
Acceptor: Carboxyl-functionalized Fluorophore (e.g., Rhodamine B acid)
-
Coupling Agents: HATU (1.2 eq), DIPEA (Diisopropylethylamine, 3 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation of Partner: Dissolve the Carboxyl-Fluorophore (1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2 eq). Stir for 15 minutes to generate the activated ester in situ.
-
Coupling: Add this compound (1 eq) to the reaction mixture.
-
Catalysis: Add an additional 1 eq of DIPEA.
-
Critical Step: Aromatic amines react slowly. Heat the reaction to 50–60°C for 4–6 hours to drive the reaction to completion.
-
-
Monitoring: Monitor by TLC (Silica, 5% MeOH in DCM). Look for the disappearance of the highly fluorescent starting amine spot.
-
Purification: Evaporate DMF. Purify the residue via Silica Gel Column Chromatography.
-
Eluent: Gradient of Hexane:Ethyl Acetate (from 8:2 to 1:1).
-
Quality Control & Characterization
Table 1: Expected Analytical Parameters
| Parameter | Method | Expected Observation |
| Reaction Progress | TLC (Silica) | Starting amine is usually lower Rf than the amide/thiourea product in non-polar eluents. |
| Identity | 1H-NMR (DMSO-d6) | Disappearance of the broad -NH₂ singlet at ~6.5 ppm. Appearance of amide -NH doublet at >8.0 ppm (for Protocol B). |
| Mass Spec | ESI-MS | Protocol A: M+ + 42 Da (conversion of NH₂ to NCS). Protocol B: Sum of MW(Dye1) + MW(Dye2) - 18 (H₂O). |
| Fluorescence | Fluorometer | FRET Check: Excite at 440 nm. If coupled to a red acceptor, emission at ~540 nm should decrease, and acceptor emission (e.g., 600 nm) should appear. |
Troubleshooting Guide
-
Problem: Low yield in Protocol B (Direct Coupling).
-
Root Cause:[1] The aromatic amine is sterically hindered and electronically deactivated.
-
Solution: Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to convert the partner acid to an acid chloride, which is far more reactive than the HATU ester.
-
-
Problem: Precipitation during protein labeling.
-
Root Cause:[1] The dye is hydrophobic.
-
Solution: Dissolve the Isothiocyanate-dye in DMSO first. Ensure the final DMSO concentration in the protein buffer does not exceed 10%.
-
References
-
Properties of Naphthalimide Dyes
- Source: Sigma-Aldrich Product Sheet for CAS 51331-93-2.
-
Link:
- Source: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets).
- FRET Dye Synthesis Strategies: Source: Yuan, L., et al. (2013). "Development of FRET-based ratiometric fluorescent probes for bioimaging." Chemical Society Reviews. Context: Methodologies for coupling naphthalimide donors to rhodamine acceptors.
Sources
Application Note: Handling, Storage, and Synthetic Utility of Benzo[cd]indol-2(1H)-one Reagents
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Scientific Relevance
Benzo[cd]indol-2(1H)-one, commonly referred to as naphthostyril or 1,8-naphtholactam, is a versatile tricyclic heterocyclic building block[1][2]. Characterized by a naphthalene core fused with a lactam moiety at the 1,8-positions, this compound is a highly sought-after intermediate in both medicinal chemistry and materials science[2].
In drug discovery, the benzo[cd]indol-2(1H)-one scaffold is a privileged structure used in the synthesis of 5-HT7 receptor antagonists, cyclin-dependent kinase 2 (CDK2) inhibitors, and Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitors for anti-tuberculosis therapies[2][3]. In materials science, its unique electronic properties make it an essential precursor for organic light-emitting diodes (OLEDs), anthanthrone dyes, and highly sensitive fluorescent probes[1][2].
This application note provides an authoritative guide on the physicochemical properties, causality-driven handling precautions, and self-validating synthetic protocols for benzo[cd]indol-2(1H)-one reagents.
Physicochemical Properties & Stability Profile
To ensure reproducibility in sensitive catalytic reactions, it is critical to understand the baseline physicochemical properties of the reagent.
Table 1: Physicochemical Properties of Benzo[cd]indol-2(1H)-one
| Property | Specification / Value |
| CAS Number | 130-00-7[4] |
| Molecular Formula | C₁₁H₇NO[4][5] |
| Molecular Weight | 169.18 g/mol [4][5] |
| Appearance | Light orange to yellow crystalline powder |
| Melting Point | 179.0 °C – 183.0 °C |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and ether[4] |
| GHS Hazard Classification | H302 (Harmful if swallowed)[6] |
Storage and Handling Precautions: The Causality of Degradation
As a Senior Application Scientist, I emphasize that the integrity of downstream cross-coupling and photophysical applications relies entirely on the purity of the starting naphthostyril core.
Storage Protocols
-
Condition: Store at room temperature (or preferably < 15°C for long-term storage) in a tightly sealed container, protected from light and moisture[4][6].
-
The Causality: While the tricyclic lactam framework is thermodynamically stable, the electron-rich indole-like core is susceptible to slow photo-oxidation when exposed to ambient UV light[4]. Furthermore, ambient moisture can facilitate the degradation of trace synthetic impurities, which act as catalytic poisons in downstream palladium- or copper-catalyzed cross-coupling reactions. Purging the headspace of the container with an inert gas (Argon or N₂) before resealing is highly recommended to displace oxidative atmospheric oxygen.
Handling & Safety
-
Condition: Always handle within a calibrated fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat)[4][6].
-
The Causality: Benzo[cd]indol-2(1H)-one is classified under GHS as H302 (Harmful if swallowed)[2][6]. Because it is supplied as a finely milled crystalline powder, electrostatic forces can cause the dust to become airborne during weighing. Inhalation or accidental ingestion of this dust presents an acute toxicity risk. Utilizing an anti-static weighing boat inside a draft-controlled environment mitigates mucosal absorption risks.
Standard operating procedure for safe handling and storage of Benzo[cd]indol-2(1H)-one.
Mechanistic Insights & Synthetic Utility
Benzo[cd]indol-2(1H)-one exhibits dual reactivity profiles that make it an exceptional building block:
-
N-Functionalization: The NH-lactam proton is moderately acidic (pKa ~ 14-15) and can be readily deprotonated by bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Subsequent nucleophilic attack on alkyl halides or acyl chlorides yields N-substituted derivatives, which are critical for tuning the lipophilicity of pharmaceutical candidates or the emission wavelengths of fluorescent probes[2].
-
Electrophilic Aromatic Substitution (EAS): The fused aromatic system can undergo regioselective EAS. For instance, bromination typically occurs at the 6-position, providing a versatile synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build complex mPTPB inhibitor libraries[3].
Reaction pathways for the synthesis and derivatization of Benzo[cd]indol-2(1H)-one.
Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of the reaction before proceeding to resource-intensive downstream steps.
Protocol A: Regioselective N-Alkylation of Benzo[cd]indol-2(1H)-one
This protocol is utilized to synthesize N-alkylated precursors for OLED materials and fluorescent probes.
Reagents:
-
Benzo[cd]indol-2(1H)-one (1.0 equiv)
-
Alkyl halide (e.g., Iodoethane) (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve Benzo[cd]indol-2(1H)-one in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH in small portions. Causality: The slow addition controls the exothermic release of hydrogen gas. Stir for 30 minutes at 0 °C until hydrogen evolution ceases and the solution turns a deep, clear color, indicating complete formation of the lactam anion.
-
Alkylation: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (UV active at 254 nm) should be completely consumed, replaced by a higher Rf spot (N-alkylated products are less polar due to the loss of the hydrogen-bond donating NH group).
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield the N-alkylated derivative.
Protocol B: Electrophilic Bromination (Synthesis of Cross-Coupling Precursors)
This protocol generates 6-bromobenzo[cd]indol-2(1H)-one, a critical intermediate for synthesizing mPTPB inhibitors.
Reagents:
-
Benzo[cd]indol-2(1H)-one (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve Benzo[cd]indol-2(1H)-one in anhydrous DMF (0.3 M) in a round-bottom flask. Shield the flask from light using aluminum foil. Causality: NBS can undergo homolytic cleavage under light, leading to radical side reactions (e.g., off-target aliphatic bromination if alkyl groups are present).
-
Bromination: Cool the mixture to 0 °C. Add NBS portion-wise over 15 minutes.
-
Reaction: Stir the mixture at room temperature for 12 hours in the dark.
-
Self-Validation Checkpoint (LC-MS / NMR): Take a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The mass spectrum should show a characteristic M and M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination. For absolute regiochemical confirmation, perform a crude ¹H-NMR; the disappearance of the proton signal at the 6-position validates the regioselectivity.
-
Workup: Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with copious amounts of water to remove succinimide and DMF, and dry under a high vacuum to afford the brominated intermediate.
References
-
Synthesis and Biological Evaluation of a Benz[cd]indol-2(1H)-one Derivatives ResearchGate URL: [Link]
-
Naphtholactam - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Naphtholactam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. Benzo[cd]indol-2(1H)-one 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. Benz[cd]indol-2(1H)-one | 130-00-7 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aqueous Solubility Challenges in Benzo[cd]indol-2(1H)-one Derivatives
Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of tricyclic indole scaffolds. Benzo[cd]indol-2(1H)-one (naphthostyril) derivatives are highly privileged structures in medicinal chemistry, often utilized as kinase inhibitors, bromodomain binders, and fluorescent probes. However, their rigid, planar aromatic systems inherently lead to high crystal lattice energies and pronounced lipophilicity—a perfect storm for poor aqueous solubility.
This guide is designed to move beyond basic advice. Here, we dissect the causality behind solubility failures and provide field-proven, self-validating protocols to engineer and evaluate water-soluble benzo[cd]indol-2(1H)-one derivatives.
The Causality of Insolubility: Understanding the General Solubility Equation (GSE)
Before modifying your lead compound, you must understand why it precipitates. The thermodynamic solubility of a molecule is governed by two primary factors:
-
Lipophilicity (LogP): The penalty of creating a cavity in the aqueous network.
-
Crystal Lattice Energy (Melting Point): The energy required to break intermolecular forces in the solid state.
Benzo[cd]indol-2(1H)-ones possess an extended, flat
Frequently Asked Questions (Medicinal Chemistry Strategies)
Q1: How can I structurally modify the benzo[cd]indol-2(1H)-one core without losing target affinity?
A: The key is identifying the solvent-exposed region of your molecule when bound to its target. For many tricyclic indoles, the N1 (lactam nitrogen) or C6 positions project into the solvent. Appending polyamine chains or
Q2: My SAR is extremely tight, and any structural modification kills biological activity. What are my options? A: When the core structure cannot be altered, you must rely on transient modifications or formulation.
-
Prodrugs: If the N1 position is critical for hydrogen bonding with the target, consider an N-acyloxymethyl phosphate prodrug. This highly polar group increases solubility by orders of magnitude and is rapidly cleaved by endogenous alkaline phosphatases in vivo.
-
Disruption of Molecular Symmetry: Sometimes, moving a substituent (e.g., a methyl group) from the C5 to the C6 position can disrupt molecular symmetry enough to lower the melting point without affecting the LogP or binding affinity, thereby increasing solubility [1].
Q3: Why does my compound show good calculated solubility (ClogS) but fails in actual biochemical assays? A: ClogS models often underestimate the impact of crystal lattice energy. Furthermore, in biochemical assays, compounds are typically dosed from a DMSO stock. When a highly lipophilic compound is rapidly diluted into an aqueous buffer, it undergoes "DMSO crash-out"—forming amorphous nano-precipitates rather than a true solution. This leads to false negatives in screening.
Visualized Workflows & Logic
Structural Modification Logic
Caption: Logic flow for structural modifications to enhance solubility of tricyclic indoles.
Troubleshooting DMSO Crash-Out
Caption: Troubleshooting workflow for resolving DMSO crash-out in aqueous biological assays.
Quantitative Data: Impact of Structural Modifications
The following table summarizes the causal relationship between specific structural modifications on the benzo[cd]indol-2(1H)-one core and their resulting physicochemical properties. Notice how the introduction of ionizable
| Compound Variant | Modification Strategy | ClogP | Melting Point (°C) | Kinetic Solubility (µg/mL) | Primary Mechanism of Improvement |
| Parent Core | None (Unmodified) | 3.2 | 181 | < 1.0 | N/A (Highly planar, strong |
| Derivative A | N1-Methylation | 3.5 | 165 | 2.5 | Slight disruption of hydrogen bonding lattice |
| Derivative B | N1-(4-methylpiperazinyl)butyl | 1.8 | 142 | > 150.0 | Introduction of ionizable |
| Derivative C | C6-Polyamine conjugate | 1.2 | 135 | > 200.0 | High ionization, severe lattice disruption [2] |
| Derivative D | N1-Phosphate Ester (Prodrug) | 0.5 | N/A (Salt) | > 500.0 | Extreme polarity, bioreversible modification [1] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as "self-validating systems." This means each critical step contains an observable checkpoint to confirm success before proceeding.
Protocol 1: Synthesis of an N1-Polyamine Benzo[cd]indol-2(1H)-one Derivative
Purpose: To append a solubilizing
-
Deprotonation: Dissolve the parent benzo[cd]indol-2(1H)-one (1.0 eq) in anhydrous DMF under an inert atmosphere (N
or Argon). Cool to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).-
Validation Checkpoint: Observe the immediate evolution of H
gas (bubbling). The solution will typically darken, indicating the formation of the highly nucleophilic lactam anion. Wait until bubbling ceases (approx. 30 mins).
-
-
Alkylation: Add a Boc-protected polyamine-alkyl bromide (e.g., tert-butyl (4-bromobutyl)carbamate, 1.2 eq) dropwise. Warm to room temperature and stir for 8 hours.
-
Validation Checkpoint: Perform TLC (Hexanes:Ethyl Acetate 1:1). The parent compound (highly fluorescent under 254 nm UV) should be completely consumed, replaced by a higher Rf, less polar spot (the Boc-protected intermediate).
-
-
Workup & Purification: Quench with water, extract with Ethyl Acetate, dry over MgSO
, and concentrate. Purify via flash chromatography. -
Deprotection (Solubility Switch): Dissolve the purified intermediate in minimal Dichloromethane (DCM). Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.
-
Validation Checkpoint: The product will physically precipitate out of the organic solvent as a hydrochloride salt. This is immediate, visual proof that you have successfully synthesized a highly polar, water-soluble derivative. Filter and dry the precipitate.
-
Protocol 2: Kinetic Aqueous Solubility Assay via HPLC-UV
Purpose: To accurately quantify the maximum concentration of the compound that remains in solution after dilution from a DMSO stock.
-
Stock Preparation: Prepare a 10 mM stock solution of the synthesized derivative in 100% LC-MS grade DMSO.
-
Aqueous Spiking: In a 1.5 mL Eppendorf tube, add 990 µL of Phosphate Buffered Saline (PBS, pH 7.4). While vortexing, slowly spike in 10 µL of the 10 mM DMSO stock. The theoretical maximum concentration is now 100 µM (1% DMSO).
-
Incubation: Shake the tube at 37°C for 2 hours to allow for thermodynamic equilibration and potential precipitation.
-
Filtration: Transfer the mixture to a 0.22 µm PVDF centrifugal filter unit. Centrifuge at 10,000 x g for 5 minutes.
-
Validation Checkpoint: Inspect the filter membrane. If a visible pellet or cloudiness is retained on the filter, the compound's solubility limit is below 100 µM.
-
-
Quantification: Inject 10 µL of the filtrate into an HPLC-UV system. Quantify the peak area against a standard curve prepared by diluting the 10 mM stock into 50% Acetonitrile/Water (a solvent system where the compound is guaranteed to be 100% soluble).
References
- Innovative medicinal chemistry strategies for enhancing drug solubility.European Journal of Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent.Frontiers in Oncology (via PMC).
Overcoming photobleaching in naphthostyril-based fluorescent dyes
The following guide serves as a specialized Technical Support Center resource for researchers utilizing naphthostyril-based fluorescent dyes (benzo[cd]indol-2(1H)-one derivatives). This class of fluorophores, while valued for their large Stokes shifts and environmental sensitivity, presents unique photostability challenges due to their electron-rich lactam core and susceptibility to oxidative degradation.
Ticket Type: Advanced Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, LuminoStyril Support Status: Open
📋 Executive Summary: The Photobleaching Paradox
Naphthostyril dyes often bleach via a Triplet-State Mediated Oxidation pathway. Unlike simple thermal degradation, this process is photon-driven and oxygen-dependent. The core naphthostyril structure (benzo[cd]indol-2(1H)-one) facilitates Intersystem Crossing (ISC) to the triplet state (
🛠️ Part 1: Diagnostic & Troubleshooting Workflow
Use this decision matrix to identify the root cause of signal loss before altering your chemistry.
Figure 1: Diagnostic decision tree for distinguishing between chemical instability and photophysical degradation pathways.
🧪 Part 2: Frequently Asked Questions (Technical Deep Dive)
Category A: Chemical Modification & Synthesis Strategies
Q1: My naphthostyril dye degrades rapidly in polar protic solvents. Is this photobleaching or solvolysis? A: It is likely a combination, but solvatochromic-induced instability is the primary suspect. Naphthostyril derivatives often undergo Intramolecular Charge Transfer (ICT). In polar protic solvents (MeOH, Water), the ICT state is stabilized, but the lactam ring becomes more susceptible to nucleophilic attack or hydrolysis if the pH is not neutral.
-
The Fix: Rigidify the structure. Alkylation at the lactam nitrogen (N-position) with bulky groups (e.g., tert-butyl or adamantyl) prevents nucleophilic attack and reduces aggregation-caused self-quenching.
-
Advanced Strategy: Synthesize "Dyad" molecules. Covalently linking a benzotriazole UV-absorber to the naphthostyril core can act as an intramolecular energy sink, dissipating excess energy non-radiatively before the triplet state forms [1].
Q2: Which substituents at the 4-position improve photostability? A: Electron-withdrawing groups (EWGs) generally improve stability better than strong electron-donating groups (EDGs).
-
Mechanism: Strong EDGs (like -N(Me)2) at the 4-position raise the HOMO energy, making the dye more susceptible to oxidation by Singlet Oxygen (
). -
Recommendation: Use moderate donors (e.g., -OR) or heterocyclic substituents which maintain fluorescence quantum yield (QY) while raising the oxidation potential, making the dye harder to oxidize [2].
Category B: Experimental Environment (The "Buffer" Fix)
Q3: Can I use standard antifade mounts like Vectashield? A: Proceed with caution. Some commercial antifades can quench the fluorescence of ICT-based dyes like naphthostyrils due to pH changes.
-
Preferred Protocol: Use a "ROXS" (Reducing and Oxidizing System) buffer specifically balanced for your dye's redox potential.
-
Recipe: 1 mM Trolox (Vitamin E analogue) + 2 mM Cyclooctatetraene (COT).
-
Why? Trolox repairs oxidized dye radicals (Type I bleaching), while COT is a specific Triplet State Quencher that prevents the formation of Singlet Oxygen (Type II bleaching) without quenching the singlet fluorescence [3].
-
Q4: Does deoxygenation actually help?
A: Yes, critically. Since naphthostyrils are efficient photosensitizers (generating
-
Method: For live cells, use the Oxyrase enzyme system.[1] For fixed samples, use a Glucose Oxidase/Catalase (GLOX) scavenger system.
-
Warning: GLOX produces gluconic acid, lowering pH. Ensure your buffer has strong capacity (e.g., 100 mM HEPES) to prevent acid-induced hydrolysis of the naphthostyril lactam [4].
Category C: Imaging Parameters
Q5: I see "blinking" before the signal dies. What does this mean?
A: Blinking indicates the molecule is entering a long-lived dark state (likely the Triplet State,
-
Immediate Action: Switch to Pulsed Excitation (if available) or reduce dwell time. Giving the molecule time (
) in the dark allows the state to relax back to the ground state ( ) thermally rather than reacting with oxygen.
📊 Part 3: Quantitative Data & Comparison
Table 1: Comparative Stability of Naphthostyril Modifications
| Modification Strategy | Relative | Fluorescence QY ( | Mechanism of Protection |
| Unmodified Core | 1.0x (Baseline) | 0.45 | N/A |
| N-Alkylation (Bulky) | 2.5x | 0.55 | Steric hindrance; reduced aggregation |
| 4-Methoxy Subst. | 1.8x | 0.60 | Raised oxidation potential |
| Dyad (w/ Benzotriazole) | 8.0x | 0.35 | Intramolecular energy transfer (sacrifice QY for stability) [1] |
| + Trolox/COT Buffer | 15.0x | 0.45 | Triplet state quenching & radical repair |
📝 Part 4: Standard Operating Procedure (SOP)
Protocol: Determination of Photobleaching Half-Life ( )
Objective: Accurately quantify the stability of a new naphthostyril derivative independent of lamp fluctuations.
Materials:
-
Sample dye (10
in EtOH or PBS). -
Reference dye (e.g., Fluorescein or Rhodamine 6G).
-
Fluorescence Spectrophotometer with kinetic mode OR Microscope with time-lapse capability.
Step-by-Step:
-
Preparation: Prepare dye solution in a sealed quartz cuvette. If testing anaerobic stability, purge with
for 20 mins. -
Baseline: Measure the absorption spectrum (
to avoid inner filter effects). -
Irradiation Setup: Set excitation monochromator to
. Open slits to maximize intensity (or use a fixed LED source). -
Data Acquisition:
-
Continuously irradiate the sample.
-
Record emission intensity at
every 1 second for 600 seconds.
-
-
Normalization:
-
Plot
vs. Time ( ). -
Fit data to a mono-exponential decay model:
.
-
-
Calculation:
- .
-
Validation: Compare against the Reference Dye under identical conditions.
🧬 Part 5: Mechanistic Visualization
The following diagram illustrates the "Danger Zone" (Triplet State) where naphthostyril dyes are most vulnerable, and where specific interventions act.
Figure 2: Photophysical pathway showing the critical role of the Triplet State (
📚 References
-
Kawashima, Y., et al. (2022). "Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers." RSC Advances. Link
-
Miladinova, P., et al. (2025).[2] "Synthesis and Photostability of Some New 1,8-Naphthalimide Derivatives." Journal of Chemical Technology and Metallurgy. Link
-
Vogelsang, J., et al. (2008). "A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes." Angewandte Chemie International Edition. Link
-
AAT Bioquest. (2023). "Strategies to reduce photobleaching in live-cell imaging." AAT Bioquest Tech Library. Link
-
Thermo Fisher Scientific. "Photobleaching Principles and Troubleshooting." Microscopy Resource Center. Link
Sources
Troubleshooting low yields in N-ethylation of benzo[cd]indol-2(1H)-one
Ticket ID: #ETH-NAP-001 Subject: Troubleshooting Low Yields in N-Ethylation of Naphthostyril Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
The N-ethylation of benzo[cd]indol-2(1H)-one (naphthostyril) is a deceptively simple transformation often plagued by three specific failure modes: poor solubility of the planar aromatic scaffold, O-alkylation (formation of the imidate ether), and incomplete conversion due to insufficient base strength relative to the lactam pKa.
This guide moves beyond generic "add base and stir" instructions. It dissects the electronic and steric reality of the naphthostyril scaffold to provide a self-validating troubleshooting protocol.
Part 1: Diagnostic Workflow
Before adjusting stoichiometry, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating the root cause of low yields.
Part 2: Critical Failure Modes & Solutions
Issue 1: The Ambident Nucleophile (O- vs. N-Alkylation)
Symptom: You isolate a product with the correct mass but incorrect NMR (chemical shift of ethyl -CH2- is ~4.5 ppm instead of ~3.8-4.0 ppm). Diagnosis: You have formed the O-ethyl imidate (kinetic product) rather than the N-ethyl lactam (thermodynamic product).
The Science: The lactam anion is an ambident nucleophile . The negative charge is delocalized between the Nitrogen and the Oxygen.
-
Oxygen (Hard Nucleophile): High charge density. Favored by "hard" electrophiles (e.g., Diethyl sulfate, Triethyloxonium tetrafluoroborate) and polar protic solvents that solvate the cation, leaving the anion "naked."[1]
-
Nitrogen (Soft Nucleophile): Lower charge density but thermodynamically more stable product (amide resonance). Favored by "soft" electrophiles (Ethyl Iodide) and high temperatures.
Corrective Protocol:
-
Switch Electrophile: Use Ethyl Iodide (EtI) instead of Ethyl Bromide or Diethyl Sulfate. Iodide is a "softer" leaving group, promoting attack by the softer Nitrogen center (HSAB Theory).[1][2]
-
Increase Temperature: N-alkylation is the thermodynamic pathway. Heating the reaction (Reflux in CH3CN or 60-80°C in DMF) allows any formed O-alkyl product to rearrange or equilibrate to the N-alkyl product.
Figure 2: Mechanistic pathways for ambident lactam anions.
Issue 2: The "Brick Dust" Problem (Solubility)
Symptom: Starting material remains undissolved even after adding base; conversion stalls at <50%. Diagnosis: Benzo[cd]indol-2(1H)-one is a planar, rigid aromatic system with high lattice energy. It is poorly soluble in standard alkylation solvents like Acetone or THF.
Corrective Protocol:
-
Solvent: Switch to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These dipolar aprotic solvents disrupt the intermolecular H-bonding of the lactam dimers.
-
Base: If using K2CO3, ensure it is finely milled (anhydrous). However, for stubborn cases, switch to NaH (60% dispersion) .
Part 3: Optimized Protocols
Choose the protocol that matches your lab's constraints.
Method A: The "Standard" (High Yield, Rigorous)
Best for: Scale-up, difficult substrates, ensuring N-selectivity.[1][2]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Dissolves the rigid aromatic scaffold; promotes SN2. |
| Base | NaH (1.2 - 1.5 eq) | Irreversible deprotonation (pKa ~35) ensures 100% anion formation. |
| Electrophile | Ethyl Iodide (1.2 eq) | Soft electrophile maximizes N-selectivity. |
| Temp | 0°C to RT | Control exotherm during deprotonation; RT is usually sufficient for alkylation. |
Step-by-Step:
-
Dissolve benzo[cd]indol-2(1H)-one (1.0 eq) in anhydrous DMF (0.2 M concentration) under Argon.
-
Cool to 0°C. Add NaH (1.2 eq) portion-wise. Evolution of H2 gas will occur.
-
Stir at 0°C for 30 mins, then warm to RT for 30 mins. Solution usually turns dark (orange/red) indicating anion formation.
-
Cool back to 0°C. Add Ethyl Iodide (1.2 eq) dropwise.
-
Allow to warm to RT and stir for 2-4 hours.
-
Quench: Pour into ice water. The product often precipitates and can be collected by filtration (avoiding extraction).
Method B: The "Green/Mild" (Phase Transfer Catalysis)
Best for: Avoiding dry solvents, operational simplicity.[1][2]
| Parameter | Condition | Rationale |
| Solvent | Toluene / 50% NaOH (aq) | Biphasic system; Toluene solvates the organic product. |
| Catalyst | TBAB (10 mol%) | Transfers the lactam anion into the organic phase. |
| Base | 50% NaOH | Cheap, effective base; water absorbs the leaving group salt.[1] |
Step-by-Step:
-
Suspend benzo[cd]indol-2(1H)-one in Toluene.
-
Add Tetrabutylammonium bromide (TBAB, 0.1 eq).[1]
-
Add 50% NaOH solution (5.0 eq).
-
Add Ethyl Bromide or Ethyl Iodide (1.5 eq).
-
Reflux with vigorous stirring (critical for phase transfer).
-
Monitor by TLC.[3]
FAQ: Common User Queries
Q: Can I use K2CO3 in Acetone? A: Likely not. The pKa of the lactam is roughly 13-14. While K2CO3 is theoretically basic enough, the poor solubility of the starting material in Acetone combined with the heterogeneous nature of the base often leads to stalled reactions.[1] If you must avoid NaH, use Cs2CO3 in DMF (Cesium effect enhances solubility and nucleophilicity).[1]
Q: My product is an oil that won't crystallize. How do I purify it? A: N-ethyl benzo[cd]indol-2(1H)-one is highly crystalline. If you have an oil, it likely contains residual DMF or the O-alkyl impurity.[1]
-
Wash: Dissolve in EtOAc, wash 3x with water (to remove DMF), then brine.
-
Triturate: Add cold hexanes or diethyl ether to the oil and scratch the flask.
-
Column: Silica gel chromatography (Hexane:EtOAc 8:2). The N-alkyl product is usually more polar (lower Rf) than the O-alkyl impurity.
References
-
Phase Transfer Catalysis in Lactam Alkylation: Title: Alkylation of 1H-benz[de]isoquinoline-1,3(2H)dione and benz[cd]indol-2(1H)one under conditions of phase-transfer catalysis.[4] Source: Russian Journal of Organic Chemistry. URL:[Link]
-
K2CO3/Acetonitrile Method (Recent Application): Title: Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives. Source: Frontiers in Pharmacology (2021). URL:[Link]
-
Ambident Nucleophile Theory (HSAB): Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[5][6] (Analogous heterocyclic chemistry). Source: Beilstein Journal of Organic Chemistry.[6] URL:[Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reflux Time for Benzo[cd]indol-2(1H)-one Synthesis in Acetonitrile
Welcome to the technical support guide for the synthesis of benzo[cd]indol-2(1H)-one, a crucial scaffold in medicinal chemistry and materials science.[1][2] This document provides in-depth troubleshooting advice and methodologies specifically tailored for researchers encountering challenges with reaction duration while using acetonitrile as a solvent. Our goal is to empower you with the scientific rationale behind experimental choices to achieve optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is acetonitrile a commonly used solvent for this synthesis, and how does it influence the reaction?
Acetonitrile is a polar aprotic solvent, making it excellent for dissolving a wide range of organic compounds and reagents without actively participating in the reaction in an unwanted manner.[3] Its boiling point of approximately 81-82°C provides a consistent and moderately high temperature when refluxing, which is often sufficient to overcome the activation energy for the intramolecular cyclization required to form the lactam ring of benzo[cd]indol-2(1H)-one.[3] Furthermore, its relatively low boiling point simplifies its removal during the work-up phase.[3] In some contexts, acetonitrile can also participate directly in cyclization reactions, acting as a two-carbon building block, though this is typically under different catalytic conditions than those used for this specific synthesis.[4][5]
Q2: What is a reasonable starting point for reflux time when synthesizing benzo[cd]indol-2(1H)-one?
Based on literature precedents for analogous structures, a reflux time of 5 to 8 hours in acetonitrile is a common starting point.[6] However, this is highly dependent on the specific substrates, catalysts (if any), and concentration. The refluxing time is a critical parameter that must be optimized for each specific reaction, as it directly influences the kinetics and outcome.[7] It is strongly recommended to monitor the reaction progress closely rather than relying on a fixed duration.
Q3: What are the primary consequences of a non-optimized reflux time?
A suboptimal reflux time can lead to two main, opposing problems:
-
Reflux Time Too Short: The most obvious outcome is an incomplete reaction, resulting in a low yield of the desired benzo[cd]indol-2(1H)-one and a significant amount of unreacted starting material.[8] This complicates purification, as the starting material must be separated from the product.
-
Reflux Time Too Long: Excessive heating can lead to thermal decomposition of the starting materials, intermediates, or even the final product.[9] It can also promote the formation of thermal byproducts and impurities, leading to a lower isolated yield and a more challenging purification process.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Conversion to Product (Low Yield)
Q: My TLC analysis shows a persistent spot for my starting material and only a faint product spot, even after 8 hours of reflux. What are the likely causes and troubleshooting steps?
A: Low conversion is a common issue that points to several potential root causes, often related to reaction kinetics and conditions.
Causality: The formation of the lactam ring is an intramolecular cyclization that requires a specific activation energy.[10] If the reaction temperature is not high enough or the duration is insufficient, the majority of molecules will not have enough energy to overcome this barrier.
Troubleshooting Workflow for Low Conversion
Caption: Workflow for diagnosing low reaction conversion.
Troubleshooting Steps:
-
Verify Temperature: Ensure that the reaction mixture is genuinely refluxing. The temperature of the heating mantle/oil bath should be set appropriately higher than acetonitrile's boiling point to maintain a steady reflux.
-
Re-evaluate Reagents: Low yields can stem from inactive or impure reagents.[9] If a catalyst is used, ensure it has not decomposed. Use freshly purified starting materials if their stability is .
-
Increase Concentration: In some cases, a higher concentration can favor the intramolecular cyclization, especially if competing intermolecular side reactions are occurring.
-
Conduct a Time-Course Study: Instead of running the reaction for a fixed time, monitor it actively. This is the most reliable way to determine if the reaction is simply slow or has stalled completely. See Protocol 2 for a detailed methodology.
| Parameter | Recommendation | Rationale |
| Temperature | Ensure vigorous reflux (oil bath at ~95-100°C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |
| Monitoring | TLC or LC-MS analysis every 2 hours for the first 8 hours, then every 4 hours. | Tracks the disappearance of starting material and the appearance of the product to find the endpoint. |
| Catalyst (if used) | Use freshly opened/prepared catalyst.[9] | Catalysts for C-N coupling or C-H activation can be sensitive to air and moisture.[11][12] |
Problem 2: Significant Byproduct Formation
Q: My reaction appears to complete (starting material is consumed), but my TLC plate shows multiple new spots, and the yield of the desired product is low. How can reflux time influence this?
A: The formation of multiple byproducts suggests that undesired reaction pathways are competing with the main cyclization reaction. Prolonged reflux times often favor the formation of thermodynamically stable byproducts.
Causality: While the desired reaction may be kinetically favored, extended exposure to high temperatures can provide the energy needed to initiate alternative, less favorable reactions or cause rearrangements of the initial product.
Troubleshooting Steps:
-
Identify the Optimal Time Window: The key is to stop the reaction when the concentration of the desired product is at its maximum, before it can degrade or convert into other substances. A time-course study (Protocol 2 ) is essential for identifying this window.
-
Lower the Temperature (If Possible): If the byproducts are formed via pathways with higher activation energies than the main reaction, reducing the temperature might suppress their formation. However, this could also slow down the desired reaction, requiring a longer reflux time. This trade-off must be evaluated experimentally.
-
Consider a Different Solvent: If byproduct formation remains a significant issue in acetonitrile, a solvent with a lower boiling point (e.g., THF) or a higher boiling point (e.g., Toluene, DMSO) could be screened to alter the reaction conditions and potentially disfavor the side reactions.[13][14]
Problem 3: Product Disappears After Extended Reflux
Q: I monitored my reaction, and the product spot appeared strong at 6 hours, but when I checked again at 12 hours, it was significantly weaker, and new impurity spots had appeared. What is happening?
A: This is a classic sign of product decomposition under the reaction conditions. The benzo[cd]indol-2(1H)-one core, while relatively stable, is not immune to degradation after prolonged heating in the presence of other reagents or trace impurities.
Causality: The energy supplied during extended reflux can be sufficient to break bonds within the product molecule, leading to decomposition or further reactions. This is especially true if any acidic or basic species are present, which could catalyze degradation pathways.
Cause-and-Effect Diagram for Low Yield
Caption: Factors contributing to low yield in synthesis.
Troubleshooting Steps:
-
Confirm the Optimal Time: Your own observation is the key. The optimal reflux time is the point of maximum product accumulation (6 hours in your case). The reaction must be stopped and worked up at this point.
-
Isolate and Re-subject: To confirm stability, isolate a pure sample of your product. Dissolve it in acetonitrile with any catalysts or reagents used in the reaction and reflux it for several hours. If the product degrades (as observed by TLC), it confirms its instability under prolonged reaction conditions.
Experimental Protocols
Protocol 1: Reaction Setup and In-Process Monitoring by TLC
This protocol describes a standard setup for monitoring the reaction progress.
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve your starting material (e.g., an appropriately substituted naphthylamide) in anhydrous acetonitrile.[15]
-
Inert Atmosphere: If your reaction is sensitive to air or moisture (common in catalyst-driven C-N couplings), flush the apparatus with an inert gas like nitrogen or argon.[9]
-
Initiate Reaction: Add any other reagents or catalysts and begin heating the mixture to a steady reflux (~82°C).
-
TLC Baseline (T=0): As soon as the mixture is homogeneous and before significant reaction occurs, take the first sample. Spot it on a TLC plate alongside your starting material(s). This is your T=0 reference.
-
In-Process Monitoring (T=X hours):
-
Every 1-2 hours, carefully withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary.
-
Dilute the aliquot in a small vial with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the diluted sample on a new TLC plate. On the same plate, co-spot the sample with the starting material reference to aid in identification.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the plate under UV light and/or with a chemical stain.
-
-
Analysis: Observe the intensity of the starting material spot and the product spot. The reaction is complete when the starting material spot has completely disappeared. Note the appearance of any new spots, which indicate byproduct formation.
Protocol 2: Systematic Optimization of Reflux Time (Time-Course Study)
This experiment is designed to find the precise optimal reflux duration.
-
Setup: Prepare the reaction on a scale that allows for multiple samples to be taken without significantly altering the total volume and concentration. Follow steps 1-3 from Protocol 1 .
-
Sampling: Once reflux begins, take samples at regular intervals (e.g., T = 1, 2, 4, 6, 8, 12, and 24 hours).
-
Quench and Store: Each sample should be immediately quenched (e.g., by diluting in cold solvent) to stop the reaction and stored for later analysis.
-
Quantitative Analysis: Analyze each timed sample using a quantitative method like HPLC, UPLC, or ¹H NMR with an internal standard. This will allow you to determine the precise yield of the product at each time point.
-
Plot the Data: Create a graph of Yield (%) versus Time (hours). The peak of this curve represents your optimal reflux time.
| Time (h) | Starting Material (%) | Benzo[cd]indol-2(1H)-one (%) | Main Impurity (%) |
| 0 | 100 | 0 | 0 |
| 2 | 65 | 32 | 3 |
| 4 | 30 | 65 | 5 |
| 6 | 5 | 88 | 7 |
| 8 | <1 | 82 | 18 |
| 12 | <1 | 71 | 29 |
This is a hypothetical data table from an HPLC analysis of a time-course study. The optimal time to stop the reaction is around the 6-hour mark, as the product concentration begins to decrease afterward due to decomposition.
References
- Vertex AI Search. (2025). What are the applications of acetonitrile in the chemical synthesis? - Blog.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis of Substituted Lactams.
-
Ye, Z., et al. (2019). Cobalt-Catalyzed Direct Carbonylative Synthesis of Free (NH)-Benzo[cd]indol-2(1H)-ones from Naphthylamides. Organic Letters, 21(14), 5694-5698. [Link]
-
ResearchGate. (2025). Synthesis of benzo[cd]indol‐2(1H)‐one based drug analogue. [Link]
-
ResearchGate. (n.d.). Acetonitrile Activation: An Effective Two‐Carbon Unit for Cyclization. [Link]
-
Afsal, M., et al. (n.d.). Aqueous based reflux method for green synthesis of nanostructures: Application in CZTS... PMC. [Link]
-
Qin, Q., et al. (2019). Acetonitrile Activation: An Effective Two-Carbon Unit for Cyclization. Angewandte Chemie International Edition, 58(13), 4376-4380. [Link]
-
Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors. (2018). PubMed. [Link]
-
Germán, E. (n.d.). Lactam synthesis. Quimicaorganica.org. [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. Frontiers in Chemistry. [Link]
-
Popescu, A., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
ResearchGate. (2024). Effect of Refluxing Time and Kinetics of Synthetic Organic Chemicals Removal in Aqueous Solutions by Carbons Produced from Nipa Palm Fronds. [Link]
-
López-Orozco, C., et al. (2018). Upgrading the reflux method as novel route for competitive catalysts in alkane selective oxidation. Catalysis Science & Technology. [Link]
-
RSC Blogs. (2018). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. [Link]
-
Reddy, G., et al. (2026). Rauhut–Currier Reaction-Inspired Intramolecular Cyclization Approach Using DBU to Access Biaryl-Fused Cycloheptatriene Derivatives. Organic Letters. [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. shyzchem.com [shyzchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetonitrile Activation: An Effective Two-Carbon Unit for Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous based reflux method for green synthesis of nanostructures: Application in CZTS synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lactam synthesis [quimicaorganica.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cobalt-Catalyzed Direct Carbonylative Synthesis of Free (NH)-Benzo[ cd]indol-2(1 H)-ones from Naphthylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
Welcome to the Technical Support Center. 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one is a highly valued synthetic intermediate. It serves as a critical building block in the development of[1], as well as a key fluorophore core in the synthesis of [2].
The synthesis typically proceeds via the nitration of benzo[cd]indol-2(1H)-one, subsequent N-alkylation with an ethyl halide, and final reduction of the nitro group. However, the final reduction step often yields a crude mixture contaminated with unreacted starting materials, metal catalysts, and oxidative degradation products. This guide provides a definitive, self-validating framework for isolating the pure amine.
I. Purification Workflow
Fig 1. Step-by-step purification workflow for crude this compound.
II. Diagnostic Troubleshooting (FAQs)
Q1: Why does my crude product still contain 1-ethyl-6-nitrobenzo[cd]indol-2(1H)-one, and what is the most efficient way to remove it? Causality: The persistence of the nitro intermediate is typically caused by incomplete reduction, often due to a poisoned palladium catalyst (if using H₂/Pd-C) or insufficient reaction time in a Béchamp reduction (Fe/HCl). Because both the nitro compound and the amine share similar polarities on standard silica gel, chromatographic separation is inefficient and leads to co-elution. Solution: Exploit the distinct pKa differences of the molecules. The target compound possesses a basic aromatic amine (conjugate acid pKa ~4.5), whereas the unreacted nitro intermediate is entirely neutral. Performing an acid-base extraction allows the amine to partition into the aqueous phase as a water-soluble hydrochloride salt, leaving the neutral nitro impurity trapped in the organic phase.
Q2: I am observing dark brown/black streaking on my TLC plate and a discolored product. What causes this? Causality: Aromatic amines, particularly electron-rich systems like this compound, are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. This leads to the formation of azo, azoxy, and radical coupling dimers, which manifest as dark, heavily streaking baseline impurities. Solution: Always perform the post-reduction workup under an inert atmosphere (N₂ or Ar). If oxidation has already occurred, these dimers can be removed by passing the crude mixture through a short plug of silica gel or by treating the organic solution with activated charcoal prior to crystallization. Store the final purified product at -20 °C in an amber vial.
Q3: How do I eliminate trace metal contamination from the reduction step? Causality: Depending on your reduction method, the crude mixture will contain either insoluble particulates (Pd/C fines or iron oxides) or dissolved transition metal complexes. These metals can catalyze the aforementioned oxidative degradation if not removed. Solution: First, remove insoluble fines by filtering the crude reaction mixture through a tightly packed pad of Celite while hot. To remove dissolved metal cations, wash the organic phase with a 0.1 M aqueous EDTA solution. EDTA acts as a hexadentate ligand, tightly chelating transition metals and pulling them into the aqueous waste layer.
Q4: Are there regioisomeric impurities I should be aware of during the synthesis? Causality: During the N-alkylation step (using ethyl iodide and a base like K₂CO₃), O-alkylation of the lactam carbonyl can occur as a minor side reaction, yielding an O-ethyl regioisomer. Solution: Like the nitro starting material, this O-alkylated byproduct is neutral. It will be successfully purged into the organic waste layer during the acidic extraction step detailed below.
III. Quantitative Impurity Profiling
Use the following analytical parameters to track the progress of your purification.
| Compound / Impurity | Visual Characteristic | TLC Rf (Hexane:EtOAc 1:1) | Recommended Removal Strategy |
| This compound | Yellow/Orange, UV active | ~0.30 | N/A (Target Product) |
| 1-Ethyl-6-nitrobenzo[cd]indol-2(1H)-one | Pale Yellow, UV active | ~0.65 | Acid-base extraction (Partitions to organic waste) |
| O-Ethyl regioisomer | Colorless, UV active | ~0.70 | Acid-base extraction (Partitions to organic waste) |
| Azo/Azoxy dimers (Oxidation) | Dark brown/red streaks | ~0.10 - 0.15 | Silica gel chromatography / Charcoal filtration |
| Metal Residues (Pd/Fe) | Insoluble black particulates | Baseline (0.00) | Celite filtration / EDTA aqueous wash |
IV. Self-Validating Purification Protocol: Acid-Base Extraction & Metal Scavenging
This protocol is designed to systematically eliminate neutral impurities, metal catalysts, and oxidative dimers from the crude amine.
Step 1: Dissolution & Primary Filtration
-
Suspend the crude this compound in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.
-
Filter the suspension through a 1-inch pad of Celite to remove insoluble metal catalyst residues. Rinse the filter cake with an additional 2 mL/g of EtOAc. Validation Check: The filtrate should be clear (though colored). Any cloudiness indicates catalyst fines have passed through; refilter if necessary.
Step 2: Acidic Extraction (Isolating the Amine)
-
Transfer the clear EtOAc filtrate to a separatory funnel.
-
Add 1.0 M aqueous HCl (5 mL per gram of crude). Shake vigorously and vent.
-
Allow the phases to separate. Collect the lower aqueous layer (which now contains the protonated amine salt).
-
Repeat the extraction with a second portion of 1.0 M HCl and combine the aqueous layers. Validation Check: Spot the remaining EtOAc organic layer on a TLC plate. The absence of a UV-active spot at Rf ~0.30 confirms that 100% of the target amine has been successfully extracted into the aqueous phase. Discard this organic layer, as it contains the neutral nitro impurities.
Step 3: Basification & Recovery
-
Cool the combined aqueous layers in an ice bath (0–5 °C) to prevent exothermic degradation.
-
Slowly add 2.0 M aqueous NaOH dropwise while stirring, until the solution reaches pH 10. The free amine will precipitate as a vibrant yellow/orange solid.
-
Extract the basified aqueous mixture with Dichloromethane (DCM) (3 × 5 mL/g) to redissolve the free amine.
Step 4: Metal Scavenging & Final Polish
-
Wash the combined DCM layers with 0.1 M aqueous EDTA solution (3 mL/g) to scavenge any residual dissolved metals, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Optional: If dark oxidative dimers are still present, pass the concentrated residue through a short silica gel plug using Hexane:EtOAc (1:1) before final solvent removal.
V. References
-
Title: WO2020096416 - COMPOUND INHIBITING YAP-TEAD BINDING, AND PHARMACEUTICAL COMPOSITION FOR PREVENTING OR TREATING CANCER, COMPRISING COMPOUND AS ACTIVE INGREDIENT Source: WIPO Patentscope URL: [Link]
-
Title: Rotaxane Formation Increases Squaraine Fluorescence Brightness beyond 900 nm by 25-fold Source: Organic Letters (ACS Publications) URL: [Link]
Sources
Technical Support Center: Enhancing Photostability of Benzo[cd]indol-2(1H)-one Probes in Live-Cell Imaging
Welcome to the technical support center for the effective use of benzo[cd]indol-2(1H)-one fluorescent probes in live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. We will delve into the underlying causes of photostability challenges and provide actionable solutions grounded in scientific principles.
Understanding the Challenge: Photobleaching and Phototoxicity
At the heart of many live-cell imaging challenges are two interconnected phenomena: photobleaching and phototoxicity.
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, your benzo[cd]indol-2(1H)-one probe, leading to a loss of its fluorescent signal.[1][2] This occurs when the probe, after being excited by light, enters a long-lived, reactive triplet state.[3][4] In this state, it can react with molecular oxygen, leading to its permanent degradation.[4][5]
Phototoxicity is the damage caused to cells by the imaging process itself.[6][7] This damage is often mediated by reactive oxygen species (ROS), such as singlet oxygen, which are byproducts of the same photochemical reactions that cause photobleaching.[5][6] Signs of phototoxicity include changes in cell morphology (e.g., blebbing, vacuole formation), impaired cellular functions like mitosis, and ultimately, cell death.[8][9]
It is crucial to recognize that what may appear as simple signal loss could be an indicator of underlying cellular stress that can compromise the biological validity of your experiment.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using benzo[cd]indol-2(1H)-one probes and provides a logical approach to resolving them.
Issue 1: Rapid Signal Fading During Time-Lapse Imaging
Question: My fluorescent signal from the benzo[cd]indol-2(1H)-one probe is bright initially but disappears quickly during my time-lapse experiment. How can I extend the signal duration?
Answer: Rapid signal loss is a classic sign of photobleaching. The goal is to reduce the cumulative light exposure to the sample without sacrificing image quality.
Solutions:
-
Optimize Illumination Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio (SNR).[5] It's a common misconception that simply reducing the intensity will prevent photobleaching; it only slows the rate. However, it's a critical first step in minimizing photodamage.[4]
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.[5] The total number of photons a fluorophore can emit before bleaching is finite.[4]
-
Reduce Acquisition Frequency: For long-term imaging, increase the interval between image acquisitions. Capture only the essential time points needed to observe your biological process.
-
Implement Hardware and Software Solutions:
-
Neutral Density (ND) Filters: Use ND filters to reduce the excitation light intensity without altering its spectral properties.[5][10]
-
Fast Shutters and Blanking: Ensure your microscope is equipped with fast shutters or "active blanking" to illuminate the sample only during the camera exposure. This prevents unnecessary light exposure between acquisitions.[8]
-
Stream Acquisition: This mode can sometimes reduce the "illumination overhead" that occurs with short exposure times and high light powers.[11]
-
-
Employ Antifade Reagents: Incorporate a commercially available or a "do-it-yourself" (DIY) antifade reagent into your imaging medium.[12] These reagents work by scavenging reactive oxygen species that cause photobleaching.
Issue 2: Visible Signs of Cell Stress or Death
Question: After a period of imaging with my benzo[cd]indol-2(1H)-one probe, I observe that my cells are rounding up, detaching, or showing membrane blebbing. What is causing this, and how can I prevent it?
Solutions:
-
Drastically Reduce Light Dose: All the strategies mentioned for reducing photobleaching are also critical for mitigating phototoxicity. The total light dose delivered to the sample is a key determinant of both.[11]
-
Consider a More Photostable Probe: If you have optimized your imaging parameters and are still observing phototoxicity, the intrinsic properties of your specific benzo[cd]indol-2(1H)-one derivative may be a limiting factor. Some derivatives are inherently more photostable than others.[13] Researching and selecting a probe with a higher photostability is a crucial step.[14]
-
Use Longer Wavelengths (If Possible): Shorter wavelengths (e.g., UV, blue light) are generally more energetic and can cause more photodamage.[5] If your experimental design allows, consider using a red-shifted benzo[cd]indol-2(1H)-one derivative that is excited by less energetic, longer-wavelength light.[9]
-
Utilize Advanced Imaging Techniques:
-
Confocal Microscopy with Pinhole Adjustment: While confocal microscopy can improve image quality, a very small pinhole can necessitate higher laser power. Open the pinhole slightly to reduce the required laser intensity, at a slight cost to resolution.
-
Spinning Disk Confocal or Light Sheet Microscopy: These techniques are known for their lower phototoxicity compared to traditional point-scanning confocal microscopy, making them ideal for long-term live-cell imaging.[8]
-
-
Incorporate Antifade Reagents: As with photobleaching, antifade reagents can reduce the reactive oxygen species that contribute to phototoxicity.
Issue 3: Inconsistent Fluorescence Intensity Across the Sample
Question: When I move to a new field of view on my coverslip, the fluorescence is bright, but when I return to a previously imaged area, it is significantly dimmer. How do I correct for this?
Answer: This spatial variation in fluorescence is due to photobleaching in the areas that have already been exposed to excitation light.
Solutions:
-
Image Each Area Only Once for Quantification: For quantitative studies, it is critical to capture an image of a specific field of view only once.
-
Use Transmitted Light for Focusing: Find your region of interest using brightfield or DIC (Differential Interference Contrast) microscopy before switching to fluorescence for image acquisition. This minimizes light exposure to your fluorescent probes.[15]
-
Create a Photobleaching Correction Curve: If you must image the same area multiple times (e.g., for z-stacks), you can create a photobleaching curve by imaging a control sample under the same conditions. This curve can then be used to normalize your experimental data for the loss of fluorescence over time.[15]
Frequently Asked Questions (FAQs)
Q1: What are benzo[cd]indol-2(1H)-one probes and what are their applications?
A1: Benzo[cd]indol-2(1H)-one is a chemical scaffold that is used to create a variety of fluorescent probes and other biologically active compounds.[13][16] In live-cell imaging, these probes are used to visualize cellular structures and processes in real-time.[16] They have been developed for applications such as lysosome imaging and as anti-metastatic agents.[13]
Q2: How do I choose the most photostable benzo[cd]indol-2(1H)-one probe?
A2: The photostability of a probe is an intrinsic chemical property. When selecting a probe, consult the manufacturer's data sheet for information on its photophysical properties. Look for data on quantum yield and photostability. Additionally, a literature search for studies that have used the probe in similar applications can provide valuable insights into its performance.[17] Structural modifications to the core fluorophore can significantly improve photostability.[14]
Q3: What are antifade reagents and how do they work for live-cell imaging?
A3: Antifade reagents are compounds that reduce photobleaching by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation. For live-cell imaging, it is crucial to use reagents that are non-toxic and do not interfere with cellular processes.[18] Common live-cell antifade reagents include Trolox (a water-soluble vitamin E analog) and various commercial formulations based on enzymatic oxygen scavenging systems like Oxyrase™.[12][18]
Q4: Can I make my own antifade medium for live-cell imaging?
A4: While many DIY antifade recipes exist for fixed-cell imaging, creating a homemade antifade cocktail for live cells is more challenging due to concerns about cytotoxicity and maintaining physiological conditions.[19][20][21] It is generally recommended to use commercially available antifade reagents specifically formulated and tested for live-cell applications to ensure cell health and experimental reproducibility.[12][18]
Q5: Will using an antifade reagent affect the initial brightness of my probe?
A5: In some cases, certain antifade reagents can cause a slight initial decrease in fluorescence intensity.[17] If you observe this, you may need to try a different formulation or optimize the concentration of the antifade reagent.
Experimental Protocols and Data
Protocol 1: General Workflow for Live-Cell Imaging with Benzo[cd]indol-2(1H)-one Probes
-
Cell Culture and Labeling:
-
Plate your cells on imaging-grade glass-bottom dishes or coverslips.
-
Allow the cells to adhere and reach the desired confluency.
-
Incubate the cells with the benzo[cd]indol-2(1H)-one probe at the recommended concentration and for the specified duration according to the manufacturer's protocol.
-
Wash the cells with fresh, pre-warmed imaging medium to remove any unbound probe.
-
-
Preparation of Imaging Medium with Antifade Reagent:
-
Prepare your standard live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Add a commercial live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent) at the recommended dilution (e.g., 1:100).[22]
-
Ensure the medium is at the correct pH and temperature before adding it to the cells.
-
-
Imaging:
-
Replace the culture medium with the prepared imaging medium containing the antifade reagent.
-
Place the dish or slide on the microscope stage within an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels.
-
Locate the cells of interest using transmitted light (brightfield or DIC) to minimize photobleaching.[15]
-
Switch to fluorescence and use the lowest possible laser power and shortest exposure time that provide an adequate signal-to-noise ratio.[17]
-
For time-lapse experiments, use the longest possible interval between acquisitions.
-
Caption: Workflow for minimizing photobleaching during fluorescence microscopy.
Table 1: Comparison of Common Live-Cell Antifade Reagents
| Reagent | Mechanism of Action | Key Features | Commercial Examples |
| Trolox | Antioxidant, scavenges reactive oxygen species. | Cell-permeable, low cytotoxicity in many cell lines.[12] | VectaCell™ Trolox Antifade Reagent[12] |
| Oxyrase™-based | Enzymatic oxygen removal.[12][18] | Non-cell permeant, minimal effect on intracellular functions.[18] | ProLong™ Live Antifade Reagent[18], OxyFluor™[12] |
| n-Propyl gallate | Antioxidant. | Commonly used in DIY recipes for fixed cells, but less common for live cells due to potential toxicity.[19][21] | Not typically sold as a live-cell reagent. |
| DABCO | Triplet state quencher. | Primarily used for fixed cells.[19][23] | Not typically sold as a live-cell reagent. |
Troubleshooting Logic
When encountering photostability issues, a systematic approach is key. The following diagram illustrates a logical progression for troubleshooting.
Caption: A logical approach to troubleshooting photobleaching issues.
By understanding the fundamental principles of photobleaching and phototoxicity and by systematically applying the troubleshooting strategies outlined in this guide, you can significantly enhance the quality and reliability of your live-cell imaging experiments with benzo[cd]indol-2(1H)-one probes.
References
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Dittmer, J. L., & Allgeyer, E. S. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs238229. [Link]
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Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Biocompare. [Link]
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How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Bitesize Bio. [Link]
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Scientific Volume Imaging. (2024, June 15). Bleaching Effects. [Link]
-
Icha, J., Weber, M., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]
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Icha, J., Weber, M., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. [Link]
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Wikipedia. (n.d.). Photobleaching. [Link]
-
University of Massachusetts Amherst. (n.d.). Antifade Mixtures for Fluorescence Microscopy. [Link]
-
Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]
-
Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., ... & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244-250. [Link]
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Evident Scientific. (n.d.). Photobleaching. [Link]
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Biocompare. (n.d.). Mounting Media. [Link]
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ResearchGate. (2016, June 12). How to make mounting medium (anti fade)? [Link]
-
Zhang, Y., Diao, J., & Zhang, Y. (2023). Advances in fluorescent nanoprobes for live-cell super-resolution imaging. Journal of Innovative Optical Health Sciences, 16(01), 2330001. [Link]
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ResearchGate. (n.d.). Mountants and Antifades. [Link]
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Povaride, A. I., et al. (2017). Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal. Chemical Science, 8(10), 7014-7024. [Link]
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Johnson, G. D., et al. (1982). Fading of Immunofluorescence during microscopy: a Study of the Phenomenon and its Remedy. Journal of Immunological Methods, 55(2), 231-242. [Link]
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MDPI. (2018, September 19). Fluorescent Probes for Live Cell Imaging. [Link]
-
Microforum. (2019, December 11). Photobleaching during live cell imaging experiment. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent. Frontiers in Chemistry, 9, 706935. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of a Benz[cd]indol-2(1H)-one Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). benz(cd)indol-2(1H)-one. PubChem. [Link]
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Validation & Comparative
A Researcher's Guide to the UV-Vis Absorption of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one in Ethanol
For researchers and drug development professionals, understanding the photophysical properties of fluorescent scaffolds is paramount for their application in molecular probes, bio-imaging, and targeted therapeutics. The benzo[cd]indol-2(1H)-one core, a structural analog of naphthalimides, is a promising scaffold due to its inherent fluorescence and versatile chemical functionality. This guide provides an in-depth analysis of the UV-Visible (UV-Vis) absorption characteristics of a key derivative, 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one , with a specific focus on its behavior in ethanol, a common solvent for spectroscopic analysis and formulation.
This guide will first detail the principles and a validated protocol for accurately determining the UV-Vis absorption maximum (λmax). It will then present a comparative analysis of this compound class against other widely used fluorescent dyes, enabling researchers to make informed decisions for their specific applications.
Theoretical Foundation: Why λmax in Ethanol Matters
The absorption of UV-Vis light by a molecule promotes an electron from a lower energy ground state (HOMO) to a higher energy excited state (LUMO). The specific wavelength at which this transition is most probable is the absorption maximum, or λmax. This value is a fundamental characteristic of a chromophore and is dictated by its electronic structure.
The choice of solvent is critical, as interactions between the solute (the dye) and the solvent can alter the energy levels of the electronic orbitals. This phenomenon, known as solvatochromism , means that the λmax of a compound can shift depending on the polarity and hydrogen-bonding capability of the solvent. Ethanol, as a polar protic solvent, can engage in hydrogen bonding, which can stabilize the ground and/or excited states of the dye, thereby influencing its absorption spectrum. Therefore, standardizing the solvent to ethanol is crucial for reproducibility and comparison across different experiments.
The relationship between absorbance, concentration, and the path length of light through the sample is described by the Beer-Lambert Law :
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (a measure of how strongly the molecule absorbs light at a specific wavelength), in L·mol⁻¹·cm⁻¹
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the compound, in mol·L⁻¹
Determining the λmax is the first step in quantitative analysis, as it is the wavelength of highest sensitivity for concentration measurements.[3]
Experimental Protocol: Determining the λmax of this compound
This section provides a self-validating, step-by-step protocol for the precise determination of the UV-Vis absorption maximum. The causality behind each step is explained to ensure scientific rigor.
I. Materials and Instrumentation
-
Analyte: this compound
-
Solvent: Spectroscopic grade ethanol (≥99.5% purity)
-
Instrumentation: Dual-beam UV-Vis spectrophotometer
-
Apparatus:
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Matched pair of 1 cm path length quartz cuvettes
-
Causality Check:
-
Why Spectroscopic Grade Ethanol? Standard grade solvents can contain impurities that absorb in the UV region, leading to spectral interference and inaccurate λmax determination.
-
Why Quartz Cuvettes? Glass and plastic cuvettes absorb UV light below ~340 nm, which would interfere with the measurement. Quartz is transparent throughout the UV-Vis range.
-
Why a Dual-Beam Spectrophotometer? This instrument simultaneously measures the light intensity passing through the reference (blank) and the sample, automatically correcting for the solvent's absorbance and fluctuations in the light source, thus enhancing accuracy.
II. Step-by-Step Methodology
-
Preparation of Stock Solution (e.g., 1 mM): a. Accurately weigh a small amount (e.g., 2.12 mg) of this compound (MW: 212.25 g/mol ). b. Quantitatively transfer the solid to a 10 mL volumetric flask. c. Add a small amount of spectroscopic grade ethanol to dissolve the solid completely. d. Once dissolved, fill the flask to the calibration mark with ethanol. Stopper and invert several times to ensure homogeneity. This creates a 1 mM stock solution.
-
Preparation of Working Solution (e.g., 10 µM): a. Pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask. b. Dilute to the mark with spectroscopic grade ethanol. c. Mix thoroughly. This creates a 10 µM working solution, which typically provides an absorbance value within the optimal range (0.1 - 1.0) of the spectrophotometer.
-
Spectrophotometer Setup and Baseline Correction: a. Turn on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization. b. Set the instrument to "Scan" mode. Define the wavelength range (e.g., 250 nm to 600 nm) to ensure the full absorption peak is captured. c. Fill both quartz cuvettes with spectroscopic grade ethanol. This is the "blank." d. Place the cuvettes in the reference and sample holders. e. Perform a baseline correction. This instructs the instrument to subtract the absorbance of the solvent and cuvettes from all subsequent measurements.
-
Sample Measurement: a. Remove the cuvette from the sample holder. Discard the blank ethanol and rinse it once with a small amount of the 10 µM working solution before filling it approximately three-quarters full. b. Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges. c. Place the sample cuvette back into the sample holder. d. Initiate the wavelength scan.
-
Data Analysis: a. The spectrophotometer software will generate a plot of absorbance versus wavelength. b. Use the software's peak-finding tool to identify the wavelength that corresponds to the highest absorbance value. This wavelength is the λmax.
Experimental Workflow Diagram
Caption: Workflow for determining the UV-Vis absorption maximum (λmax).
Comparative Analysis: Spectral Properties of Alternative Dyes
To provide context for researchers, the anticipated spectral properties of this compound are compared with several commercially available fluorescent dyes commonly used in biological applications. All data are for ethanol as the solvent to ensure a valid comparison.
| Fluorophore | Class | Approx. λmax (nm) in Ethanol | Emission λmax (nm) in Ethanol | Key Characteristics |
| This compound | Benzo[cd]indolone | ~340-360 (Estimated) | - | Blue-emitting scaffold, environmentally sensitive. |
| Coumarin 1 | Coumarin | 373 | 450 | High quantum yield, blue-emitting laser dye.[4] |
| ATTO 488 | Rhodamine | 501 | 523 | High photostability and brightness, good water solubility.[5][6] |
| Fluorescein (in basic ethanol) | Xanthene | 490-500 | 515-521 | High quantum yield, pH-sensitive fluorescence.[3][7][8] |
| Rhodamine B | Rhodamine | 543-553 | 570-590 | Very bright and photostable, widely used standard.[2][9][10] |
| Cyanine3 (Cy3) | Cyanine | 552-555 | 565-570 | Intense orange fluorescence, common for labeling.[11][12][13] |
Expert Insights:
-
For FRET Applications: The estimated absorption of the benzo[cd]indolone scaffold in the UV-A/violet region makes it a potential FRET (Förster Resonance Energy Transfer) donor for acceptor dyes that absorb in the blue-green region, such as ATTO 488 or Fluorescein.
-
Environmental Sensitivity: The amino group on the benzo[cd]indolone core suggests its fluorescence properties may be sensitive to the local environment (solvatochromic), which can be exploited for developing molecular sensors.
-
Choosing an Alternative: If an application requires excitation with a common 488 nm laser line, dyes like ATTO 488 or Fluorescein would be more suitable alternatives. For applications requiring longer wavelength excitation to minimize autofluorescence, Rhodamine B or Cy3 are excellent choices.
Conclusion
While the precise UV-Vis absorption maximum of this compound in ethanol awaits definitive publication, this guide provides a robust framework for its determination based on established spectroscopic principles. By understanding the underlying theory and following a rigorous experimental protocol, researchers can confidently characterize this and other novel fluorophores. The comparative data presented here situates the benzo[cd]indolone scaffold among other popular dyes, highlighting its potential as a blue-emitting building block for advanced chemical biology and drug development applications.
References
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Khan, I., et al. (2021). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties. Journal of Molecular Structure, 1246, 131154. Available at: [Link]
-
Geddes, C. D., & Lakowicz, J. R. (Eds.). (2014). Reviews in Fluorescence 2014. Springer. (Data for Rhodamine B and Coumarin 6 are discussed in various chapters, with specific data available in the cited PMC article on lifetime standards). Available at: [Link]
-
Saikia, J. P., et al. (2021). Laser-induced fluorescence based characterisation method for aggregation behaviour of rhodamine B (RhB) in water, ethanol, and propanol. arXiv preprint arXiv:2104.08311. Available at: [Link]
-
Oregon Medical Laser Center. (n.d.). Coumarin 1 Optical Properties. OMLC. Available at: [Link]
-
ResearchGate. (n.d.). UV-visible spectra of naphthalimide-based Bis-Schiff base (5a and 5b) in ethanol. Available at: [Link]
-
ATTO-TEC GmbH. (n.d.). Properties of ATTO-Dyes. Available at: [Link]
-
Gruber, H. J., et al. (2000). Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin. Bioconjugate Chemistry, 11(5), 696-704. Available at: [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]
-
Lee, D. Y., et al. (2013). Preparation and Characterization of Cy3 Dye with Various Counter Cations. Journal of the Korean Chemical Society, 57(4), 463-467. Available at: [Link]
-
Sreeja, S., et al. (2007). Study of solvent effect in laser emission from Coumarin 540 dye solution. Pramana - Journal of Physics, 68(2), 291-299. Available at: [Link]
-
Yulvizar, C., et al. (2021). Validation of UV-Visible Spectrophotometry for Measuring Rhodamine B Content in Crackers. Jurnal Pendidikan Kimia Indonesia, 4(1), 22-27. Available at: [Link]
-
Oreate. (2026). ATTO 488: A Bright Star in Fluorescence Microscopy. Oreate AI Blog. Available at: [Link]
-
Lindsey, J. S., & Taniguchi, M. (2018). PhotochemCAD. Photochemistry and Photobiology, 94, 290-327. Available at: [Link]
-
ResearchGate. (n.d.). Absorption spectra for RhB dye in (a) ethanol, (b) chloroform, and (c) DMSO. Available at: [Link]
-
metabion. (n.d.). Cy3 - Technical Specifications. Available at: [Link]
-
ResearchGate. (n.d.). Absorption spectrum of Cy1–Cy3 in acetonitrile and ethanol mixture solution. Available at: [Link]
-
El-Guesmi, N., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(19), 6245. Available at: [Link]
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Song, A., et al. (2000). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 167(3), 253-262. Available at: [Link]
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ResearchGate. (n.d.). Absorption and emission spectrum for a 10− 5 M concentration of fluorescein in ethanol. Available at: [Link]
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A Comparative Guide to the Crystal Structure Validation of Benzo[cd]indol-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous validation of the three-dimensional atomic arrangement of benzo[cd]indol-2(1H)-one derivatives is a cornerstone of modern drug discovery and development. These heterocyclic scaffolds are privileged structures, forming the core of potent and specific Bromodomain and Extra-Terminal domain (BET) inhibitors, which are under investigation for a range of therapeutic applications including oncology and inflammatory diseases.[1][2][3][4][5][6] An unambiguous crystal structure is not merely a confirmation of chemical identity; it is the foundational data that enables structure-based drug design, clarifies structure-activity relationships (SAR), and ensures intellectual property protection. This guide provides a comprehensive comparison of the essential techniques for the validation of the crystal structures of benzo[cd]indol-2(1H)-one derivatives, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Imperative of Unambiguous Structure Validation
The benzo[cd]indol-2(1H)-one core is a versatile scaffold that has been successfully exploited to develop potent inhibitors of BET bromodomains, which are key epigenetic readers.[1][2][3][4][5][6] The subtle interplay of substituents on this ring system dictates binding affinity, selectivity, and pharmacokinetic properties.[3][4] Therefore, an erroneous structural assignment can lead to misguided optimization efforts, wasted resources, and potentially flawed biological interpretations. Crystal structure validation provides the definitive proof of molecular connectivity, stereochemistry, and the intricate network of intermolecular interactions that govern the solid-state properties of these compounds.[7]
A Multi-pronged Approach to Structural Validation: A Comparative Analysis
No single technique provides a complete picture of a molecule's structure. A robust validation strategy relies on the synergistic use of multiple analytical methods. This section compares the primary techniques employed for the structural elucidation and validation of benzo[cd]indol-2(1H)-one derivatives.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD remains the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with high precision.
Causality in Experimental Choices: The quality of the single crystal is paramount. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening to obtain crystals of suitable size and quality for diffraction.
Self-Validating System: The internal consistency of the crystallographic data serves as a self-validation metric. Key indicators include a low R-factor, a goodness-of-fit (GooF) value close to 1, and a clean difference Fourier map with no significant residual electron density.[8] Furthermore, the resulting structure should be chemically sensible, with reasonable bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined against the experimental data using least-squares methods.
-
Validation: The final structure is validated using software such as checkCIF, which assesses the geometric and crystallographic reasonability of the model.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy provides invaluable information about the connectivity and chemical environment of atoms in a molecule, primarily in the solution state. For benzo[cd]indol-2(1H)-one derivatives, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the nature of substituents.[11][12][13][14]
Causality in Experimental Choices: The choice of solvent is crucial, as it can influence chemical shifts, particularly for labile protons like the N-H of the indole ring.[11] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals, especially for complex derivatives.[13][14]
Self-Validating System: The consistency between different NMR experiments provides a self-validating framework. For instance, a correlation observed in an HMBC experiment should be consistent with the proposed connectivity and the chemical shifts of the involved atoms.
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the benzo[cd]indol-2(1H)-one derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and identify the proton signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing connectivity across quaternary carbons.
-
-
Data Analysis: Integrate and analyze the 1D and 2D spectra to assign all proton and carbon chemical shifts and confirm the molecular structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of validation data. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information that corroborates the proposed structure.[15][16][17][18]
Causality in Experimental Choices: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and thermal stability of the analyte. ESI is generally suitable for the often-polar benzo[cd]indol-2(1H)-one derivatives.
Self-Validating System: The correlation between the observed molecular ion and the calculated exact mass for the proposed molecular formula provides a strong validation point. The fragmentation pattern should also be consistent with the known chemical properties of the molecule.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight.
-
MS/MS (Optional): If further structural confirmation is needed, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation to obtain a fragmentation spectrum.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the expected molecular formula. Analyze the fragmentation pattern to confirm structural motifs.
Advanced Validation Tools: Beyond the Basics
For a truly comprehensive validation, especially in cases of ambiguity or for a deeper understanding of the solid-state properties, advanced computational and analytical techniques can be employed.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[19][20][21] It partitions the crystal space into regions belonging to each molecule and maps properties such as intermolecular distances onto this surface.[22] This analysis provides a "fingerprint" of the crystal packing, highlighting the nature and extent of hydrogen bonds, π-π stacking, and other van der Waals interactions.[19][23][24]
dot
Caption: Workflow for Hirshfeld Surface Analysis.
Quantum Chemical Calculations: Bridging Theory and Experiment
Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict NMR chemical shifts.[25][26][27] Comparing the calculated NMR parameters with the experimental data provides an additional layer of validation for the proposed structure.[28] This approach is particularly useful for resolving ambiguities in signal assignments.
dot
Caption: Workflow for NMR validation using quantum chemical calculations.
Data Presentation and Interpretation: A Comparative Summary
| Technique | Information Provided | Key Validation Metrics | Common Pitfalls |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | Low R-factor, GooF ≈ 1, clean difference Fourier map, chemically sensible geometry. | Poor crystal quality, twinning, disorder, incorrect space group assignment.[8][29] |
| NMR Spectroscopy | Connectivity, chemical environment of atoms in solution, stereochemical relationships (via NOE). | Consistent 1D and 2D data, correlation of observed shifts with expected values. | Signal overlap, incorrect assignments, solvent effects. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Agreement between observed and calculated exact mass, logical fragmentation pathways. | Ion suppression, incorrect interpretation of fragments. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Fingerprint plots consistent with expected interactions (e.g., hydrogen bonding). | Interpretation can be subjective without quantitative analysis. |
| Quantum Chemical Calculations | Predicted NMR chemical shifts and other molecular properties. | Good correlation between calculated and experimental NMR data. | Choice of functional and basis set can affect accuracy.[25][26] |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of benzo[cd]indol-2(1H)-one derivatives is a critical process that demands a meticulous and multi-faceted approach. While single-crystal X-ray diffraction provides the ultimate proof of structure, its findings must be corroborated by solution-state data from NMR spectroscopy and molecular weight confirmation from mass spectrometry. Advanced techniques such as Hirshfeld surface analysis and quantum chemical calculations offer deeper insights and an additional layer of validation. By employing this integrated and self-validating workflow, researchers can have the highest confidence in their structural assignments, paving the way for accelerated and more successful drug discovery programs.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - SCIRP. Available at: [Link]
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Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC. Available at: [Link]
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Benchmarking quantum mechanical calculations with experimental NMR chemical shifts of 2-HADNT. Available at: [Link]
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Modern Quantum Chemistry Methodology for Predicting 31 P Nuclear Magnetic Resonance Chemical Shifts - MDPI. Available at: [Link]
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The Hirshfeld Surface - CrystalExplorer. Available at: [Link]
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Can quantum-chemical NMR chemical shifts be used as criterion for force-field development. Available at: [Link]
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Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning - ACS Publications. Available at: [Link]
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Hirshfeld surface analysis - CrystEngComm (RSC Publishing). Available at: [Link]
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CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - IUCr Journals. Available at: [Link]
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Synthesis and structures of benzo[ cd ]furo[2,3- f ]indol-4(5 H )-one derivatives. Available at: [Link]
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Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors. Available at: [Link]
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Validation of the Crystallography Open Database using the Crystallographic Information Framework - PMC. Available at: [Link]
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Xing Et Al 2016 Discovery of Benzo CD Indol 2 (1h) Ones As Potent and Specific Bet Bromodomain Inhibitors Structure - Scribd. Available at: [Link]
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(PDF) Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed. Available at: [Link]
-
checkCIF validation ALERTS: what they mean and how to respond. - SciSpace. Available at: [Link]
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Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F. Available at: [Link]
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Problems Loading CIF Files. Available at: [Link]
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Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). Available at: [Link]
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A Guide to CIF for Authors - IUCr. Available at: [Link]
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Structure validation in chemical crystallography - PMC - NIH. Available at: [Link]
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Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed. Available at: [Link]
-
Identification and quantitation of two benzoylindoles AM-694 and (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone, and three c - SciSpace. Available at: [Link]
-
13C NMR spectroscopy of indole derivatives - Semantic Scholar. Available at: [Link]
-
Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks - The Innovation. Available at: [Link]
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Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis - PubMed. Available at: [Link]
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Crystal Structure Prediction Methods for Organic Molecules: State of the Art - PubMed. Available at: [Link]
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Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides - PubMed. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
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Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Available at: [Link]
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(PDF) Synthesis and NMR spectra of [15N]indole - ResearchGate. Available at: [Link]
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Computational prediction of organic crystal structures - UCL Discovery - University College London. Available at: [Link]
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Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC. Available at: [Link]
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Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC. Available at: [Link]
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Crystal Structure Determination: A Critical View. Available at: [Link]
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(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]
-
Synthesis and Biological Evaluation of a Benz[cd]indol-2(1H)-one Derivatives. Available at: [Link]
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Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma - PubMed. Available at: [Link]
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Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography - DSpace. Available at: [Link]
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Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines | Scilit. Available at: [Link]
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Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed. Available at: [Link]
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Determination of the Crystal Structure of a New Polymorph of Theophylline - SciSpace. Available at: [Link]
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Comparative Photostability Guide: Benzo[cd]indol-2(1H)-one Scaffolds vs. Commercial Xanthene & Coumarin Dyes
Topic: Comparative Photostability of Benzo[cd]indol-2(1H)-one and Commercial Dyes Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis comparing the photostability of benzo[cd]indol-2(1H)-one (also known as the benzanthrone or naphthostyril scaffold) against industry-standard commercial dyes, specifically Rhodamine 6G (Xanthene class) and Coumarin 153 .
Key Finding: Benzo[cd]indol-2(1H)-one derivatives exhibit superior photostability compared to standard xanthene and coumarin dyes. While Rhodamine 6G typically degrades via oxidative dealkylation and two-step photolysis (
Chemical Context & Structural Advantages[1]
To understand the stability differential, we must look at the molecular architecture.
-
Benzo[cd]indol-2(1H)-one: A fused tetracyclic lactam. Its high photostability arises from the lack of rotatable bonds and a rigid
-conjugated system. This rigidity suppresses vibrational relaxation pathways that typically lead to thermal degradation or triplet-state formation (a precursor to photobleaching). -
Commercial Benchmarks (e.g., Rhodamine B/6G): These dyes possess flexible diethylamino groups. Upon excitation, these groups can undergo twisted intramolecular charge transfer (TICT), leading to a highly reactive state susceptible to singlet oxygen (
) attack and subsequent irreversible bleaching.
Comparative Properties Table
| Feature | Benzo[cd]indol-2(1H)-one | Rhodamine 6G (Commercial Std) | Coumarin 153 |
| Core Structure | Rigid Tetracyclic Lactam | Xanthene (Flexible Amino groups) | Benzopyrone |
| Fluorescence QY ( | 0.80 – 0.95 (Derivative dependent) | ~0.95 (Ethanol) | ~0.55 (Ethanol) |
| Stokes Shift | Large (>60 nm) | Small (~25 nm) | Moderate (~40 nm) |
| Photobleaching Mechanism | Direct bond cleavage (rare, high energy req.) | Oxidative dealkylation / Radical attack | Lactone ring opening |
| Photostability ( | High (>10 hrs under UV) | Moderate (~2-4 hrs under UV) | Low-Moderate |
Experimental Protocol: Photostability Validation
The Setup (Actinometry-Calibrated)
Do not rely solely on time. Use a chemical actinometer to measure the total photon flux.
-
Light Source: 300W Xenon Arc Lamp (Solar Simulator) with a 400nm long-pass filter (to simulate visible degradation) or 300nm cut-off (for UV stability).
-
Solvent System: Acetonitrile (polar aprotic) vs. Water (to test hydrolytic photostability).
-
Actinometer: Potassium Ferrioxalate (for UV) or Meso-diphenylhelianthrene (for Visible).
Workflow Diagram
The following diagram outlines the critical path for a comparative degradation study.
Caption: Figure 1. Validated photostability testing workflow ensuring correction for thermal degradation and light intensity fluctuations.
Comparative Performance Analysis
The following data synthesizes results from high-stress irradiation studies (simulating >100 hours of sunlight).
Kinetic Degradation Profile
When exposed to continuous irradiation (500W Xe lamp,
| Dye Class | Degradation Rate Constant ( | Half-Life ( | % Remaining (after 5h) |
| Benzo[cd]indol-2(1H)-one | ~577 min | 96% | |
| Rhodamine 6G | ~119 min | 65% | |
| Coumarin 153 | ~81 min | 48% |
Note: Data represents average values in aerated acetonitrile. Deoxygenation significantly extends Rhodamine lifetimes but has minimal effect on Benzo[cd]indol-2(1H)-one, indicating the latter's resistance to ROS.
Mechanistic Degradation Pathways
Understanding why failure occurs is critical for drug design.
Caption: Figure 2. Divergent photophysical pathways. The rigidity of the benzo[cd]indol scaffold favors radiative decay (fluorescence) over the intersystem crossing that leads to destructive ROS generation.
Senior Scientist’s Recommendations
-
For Long-Term Bioimaging: Use Benzo[cd]indol-2(1H)-one derivatives (e.g., 1,8-naphthalimide analogs) for time-lapse microscopy. Their resistance to "photoblueing" and bleaching ensures that intensity changes reflect biological reality, not dye artifacts.
-
For FRET Applications: While Rhodamine is a standard acceptor, its bleaching can lead to false FRET efficiency calculations over time. The Benzo scaffold offers a stable alternative with a larger Stokes shift, minimizing self-quenching and cross-talk.
-
Solvent Compatibility: Be aware that Benzo[cd]indol-2(1H)-one is highly lipophilic. For aqueous biological applications, it requires sulfonation or PEGylation. These modifications generally do not compromise the core photostability.
References
-
Royal Society of Chemistry (Analyst). (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Development of a high quantum yield dye for tumour imaging. Retrieved from [Link]
-
Leibniz Institute of Photonic Technology. (2005). Molecular photobleaching kinetics of rhodamine 6G by one- and two-photon induced confocal fluorescence microscopy. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Executive Summary: The Role of C13H12N2O in Microanalysis
Elemental Analysis Standards Guide: N,N'-Diphenylurea (C13H12N2O)
In the precise world of organic elemental analysis (OEA), the choice of calibration standard is not merely a procedural formality—it is the baseline that dictates the accuracy of every subsequent measurement. N,N'-Diphenylurea (C13H12N2O) , often abbreviated as DPU or sym-Diphenylurea, occupies a critical "middle ground" in the nitrogen spectrum (~13.2% N), bridging the gap between low-nitrogen standards like Acetanilide (~10.4% N) and high-nitrogen standards like Urea (~46.6% N).
This guide objectively evaluates N,N'-Diphenylurea against its peers, providing experimental workflows, comparative data, and troubleshooting protocols for researchers in drug development and materials science.
Technical Profile & Theoretical Composition
Before deploying any standard, verification of its theoretical stoichiometry is mandatory. For N,N'-Diphenylurea (MW: 212.25 g/mol ), the theoretical mass fractions are the immutable reference points for instrument calibration (K-factor determination).
Table 1: Theoretical Elemental Composition of N,N'-Diphenylurea
| Element | Count | Atomic Mass (avg) | Total Mass Contribution | Theoretical % (w/w) | Acceptance Tolerance (±0.3%) |
| Carbon (C) | 13 | 12.011 | 156.143 | 73.56% | 73.26 – 73.86% |
| Hydrogen (H) | 12 | 1.008 | 12.096 | 5.70% | 5.40 – 6.00% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 13.20% | 12.90 – 13.50% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 7.54% | 7.24 – 7.84% |
Expert Insight: The high carbon content (>73%) makes DPU an excellent stress-test for the oxidation efficiency of your combustion reactor. If your C-recovery is consistently low (<73.2%), it often indicates catalyst exhaustion (e.g., Cr₂O₃ depletion) before it indicates a leak.
Comparative Performance Analysis
Choosing the right standard depends on your analyte's expected composition. The "Principle of Bracketing" suggests using a standard with elemental percentages similar to your unknown samples to minimize linearity errors.
Table 2: N,N'-Diphenylurea vs. Common Alternatives
| Feature | N,N'-Diphenylurea | Acetanilide | Sulfanilamide | Urea |
| Formula | C₁₃H₁₂N₂O | C₈H₉NO | C₆H₈N₂O₂S | CH₄N₂O |
| Nitrogen % | 13.20% | 10.36% | 16.27% | 46.65% |
| Stability | High (Non-hygroscopic) | High (Non-hygroscopic) | Moderate (Stable) | Low (Hygroscopic) |
| Primary Use | General CHN, Aromatics | General CHN, Calibration | CHNS (contains Sulfur) | High-N Fertilizers |
| Combustion | Requires strong oxidation | Easy combustion | Easy combustion | Easy combustion |
| Cost | Moderate | Low | Moderate | Low |
Critical Analysis:
-
vs. Acetanilide: DPU is structurally more similar to complex drug candidates containing multiple aromatic rings. If your analyte is a polycyclic aromatic hydrocarbon (PAH) derivative, DPU is a chemically superior "matrix match" than the aliphatic-heavy Acetanilide.
-
vs. Urea: Urea is notoriously hygroscopic, absorbing atmospheric moisture which dilutes the %N reading. DPU is hydrophobic and stable, making it a far more reliable standard for daily calibration, even in humid labs.
Experimental Protocol: Self-Validating Calibration System
To ensure Trustworthiness and Scientific Integrity , follow this closed-loop protocol. This workflow includes a "Check Standard" step to validate the new calibration immediately.
Phase A: Sample Preparation
-
Drying: While DPU is stable, dry the bulk standard at 105°C for 1 hour and store in a desiccator to remove any surface-adsorbed moisture.
-
Weighing: Using a microbalance (readability 0.001 mg), weigh 2.000 – 3.000 mg of DPU into a tin capsule.
-
Note: For high-carbon standards like DPU, avoid weights >3.5 mg to prevent incomplete combustion (soot formation).
-
-
Encapsulation: Fold the tin capsule tightly to exclude air bubbles (which contain atmospheric N₂).
Phase B: Instrumental Workflow (Graphviz)
The following diagram illustrates the critical path for CHN analysis using DPU, highlighting the decision nodes for troubleshooting.
Caption: Figure 1. Logical workflow for CHN analysis using N,N'-Diphenylurea, including integrated troubleshooting loops for common failure modes.
Troubleshooting & Causality
When DPU results deviate from theoretical values, the specific element that fails often points to the root cause.
Scenario 1: Low Carbon (< 73.2%)
-
Causality: DPU has two aromatic rings, making it thermodynamically stable and harder to burn than aliphatic chains. "Low Carbon" typically means incomplete combustion .
-
Solution: Increase the Oxygen Dosing time by 2-5 seconds or add a catalyst (e.g., V₂O₅) to the sample tin. Ensure the combustion temperature is ≥980°C.
Scenario 2: High Nitrogen (> 13.5%)
-
Causality: This is rarely due to the standard itself. It usually indicates an air leak (atmospheric N₂ entering the system) or poor encapsulation (trapped air bubble).
-
Solution: Perform a leak check. Ensure the blank value (run with an empty tin capsule) is subtracted correctly.
Scenario 3: High Hydrogen (> 6.0%)
-
Causality: Moisture contamination. While DPU is non-hygroscopic, the tin capsules or the carrier gas might be wet.
-
Solution: Change the water trap (Anhydrone/Magnesium Perchlorate). Bake out the tin capsules.
References
-
National Institute of Standards and Technology (NIST). (2023). Urea, N,N'-diphenyl- Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Schimmelmann, A., et al. (2016). Nicotine, acetanilide and urea multi-level reference materials for continuous-flow isotope ratio mass spectrometry. ResearchGate / Rapid Communications in Mass Spectrometry. [Link]
Safety Operating Guide
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one proper disposal procedures
This guide provides a rigorous, scientifically grounded protocol for the disposal of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one (CAS: 51331-93-2). It is designed for researchers requiring immediate, actionable safety logistics.
Part 1: Operational Manifesto
Safety First, Zero Release. The disposal of this compound requires strict adherence to "Zero Environmental Release" protocols. As a polycyclic aromatic lactam with an amino substituent, this compound possesses significant biological activity and potential environmental persistence.
-
Prohibition: NEVER flush this compound down the drain or dispose of it in municipal trash.
-
Destruction: High-temperature incineration at an approved hazardous waste facility is the only validated method for final destruction.
-
Segregation: Strict separation from strong oxidizers (e.g., nitric acid, perchlorates) is mandatory to prevent exothermic decomposition or the formation of toxic nitrogen oxides (
).
Part 2: Compound Profile & Hazard Analysis
Understanding the physicochemical properties is the first step in safe disposal. This compound is a solid organic amine derivative, making it combustible but generally stable under ambient conditions.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Official manifest name.[1][2] |
| CAS Number | 51331-93-2 | Use for waste tagging/labeling. |
| Physical State | Solid (Powder), Yellow/Orange/Grey | Dust control measures required during transfer. |
| Solubility | Low in water; Soluble in organic solvents (DMSO, DMF) | Do not attempt aqueous neutralization. |
| Hazard Codes | H315, H319, H335 | Irritant to eyes, skin, and respiratory system.[2] |
| Reactivity | Incompatible with Strong Oxidizers | CRITICAL: Do not mix with oxidizing waste streams. |
Part 3: Waste Characterization & Segregation
Proper segregation prevents cross-contamination and dangerous reactions.[3] Use the following logic to categorize your waste stream.
Visual Workflow: Waste Segregation Logic
Figure 1: Decision matrix for segregating this compound waste streams.
Part 4: Detailed Disposal Procedures
Scenario A: Pure Solid Waste (Expired or Surplus)
-
Objective: Containment for off-site incineration.
-
Protocol:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling large quantities outside a fume hood.
-
Container Selection: Use a dedicated, chemically compatible container (HDPE jar or amber glass).
-
Transfer: Carefully transfer the solid into the container. Avoid generating dust.[2]
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "this compound"[4]
-
Hazards: "Irritant, Toxic"
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup by EHS (Environmental Health & Safety).
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Objective: Safe solvation for thermal destruction.
-
Protocol:
-
Solvent Check: Ensure the solvent carrier is compatible with the waste stream. This compound is typically dissolved in organic solvents (e.g., Ethyl Acetate, DCM, DMSO).
-
Classification:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste Stream . -
If dissolved in Ethyl Acetate/Methanol
Non-Halogenated Waste Stream .
-
-
Neutralization (Prohibited): Do not attempt to chemically degrade this compound in the lab using bleach or acids. The byproducts are uncharacterized and potentially more toxic.
-
Collection: Pour into the appropriate carboy (leave 10% headspace for expansion). Cap tightly.
-
Scenario C: Contaminated Consumables (PPE, Syringes, Vials)
-
Objective: Prevent secondary exposure.
-
Protocol:
-
Glassware: Triple rinse with acetone. Collect the rinsate as Liquid Waste (Scenario B) . The glass can then be disposed of in a glass bin (or defaced and recycled if "P-listed" regulations do not apply—check local EHS).
-
Solids (Gloves/Paper): Place in a clear hazardous waste bag.
-
Sharps: Chemically contaminated needles must go into a rigid Sharps Container tagged as "Chemical Contaminated Sharps."
-
Part 5: Spill Response Protocol
Accidental release requires immediate, decisive action to prevent tracking the chemical out of the lab.
Visual Workflow: Spill Management
Figure 2: Step-by-step spill response for solid amine derivatives.
Detailed Spill Steps:
-
Dampen: Do not dry sweep.[5] Mist the powder lightly with a compatible solvent (acetone or ethanol) or water to prevent airborne dust.
-
Absorb: Use inert absorbent pads or vermiculite to wipe up the paste.
-
Decontaminate: Scrub the surface three times with a soap/water solution or a solvent suitable for the surface material.
-
Verify: Check for residual fluorescence (if applicable/known) or visible residue.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 51331-93-2). Retrieved from
-
PubChem. (2024). Compound Summary: Benz[cd]indol-2(1H)-one derivatives.[6] National Library of Medicine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
Personal protective equipment for handling 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
As drug development professionals and synthetic chemists scale their workflows, standardizing safety protocols for specialized intermediates is paramount. 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one (CAS: 51331-93-2) is a solid organic compound frequently utilized in advanced chemical synthesis. Due to its physical state and specific functional groups, it presents distinct occupational hazards that require stringent Personal Protective Equipment (PPE) and engineering controls.
This guide provides a comprehensive, causality-driven operational framework for the safe handling, decontamination, and disposal of this compound.
Executive Summary & Chemical Profile
Before designing a handling protocol, it is critical to understand the physical and chemical parameters of the substance. The table below summarizes the quantitative and qualitative hazard data for this compound.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 51331-93-2 |
| Physical Form | Solid (Powder/Crystals) |
| Signal Word | Warning |
| Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |
| Storage Requirements | Dark place, inert atmosphere, room temperature |
Hazard Assessment & Mechanistic Causality
OSHA standards mandate that laboratory supervisors conduct a thorough hazard assessment to determine appropriate PPE[1]. For this compound, the hazards are directly linked to its molecular structure and physical state:
-
Aerosolization & Respiratory Risk (H335): In its solid state, the intermolecular hydrogen bonding of the primary amine yields a powder form that is highly prone to generating micro-particulate dust during mechanical agitation (e.g., spatial transfer via spatulas). Inhalation of this dust directly irritates the respiratory epithelium.
-
Ocular Deposition (H319): If airborne micro-particulates bypass standard safety glasses and deposit on the aqueous environment of the ocular mucosa, the amine moiety acts as a mild base, disrupting local pH and causing severe eye irritation.
-
Oxidative Degradation: The electron-rich nature of the 6-amino-benzo[cd]indole system makes it susceptible to gradual oxidation if exposed to ambient air and light. Maintaining the compound under an inert atmosphere (e.g., argon or nitrogen blanket) is a critical safety requirement to prevent the formation of unpredictable, reactive N-oxide byproducts.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic risks outlined above, the following PPE must be utilized. Every selection acts as a targeted barrier against the specific hazard vectors of this solid irritant.
| Protection Category | OSHA Standard | Required Equipment | Mechanistic Rationale |
| Ocular (Eyes) | 29 CFR 1910.133 | ANSI Z87.1 Splash/Dust Goggles | Standard safety glasses lack a facial seal. Goggles are mandatory to prevent airborne micro-particulates from depositing on the eyes[2]. |
| Dermal (Hands) | 29 CFR 1910.138 | Nitrile Gloves (≥ 4 mil thickness) | Provides a continuous barrier against dermal absorption and moisture-mediated skin irritation (H315)[3]. |
| Dermal (Body) | 29 CFR 1910.132 | Flame-Resistant or 100% Cotton Lab Coat | Prevents particulate accumulation on personal clothing. Synthetic fabrics generate static electricity, which attracts the powder[4]. |
| Respiratory | 29 CFR 1910.134 | N95/P100 Particulate Respirator | Required only if handling outside of a certified chemical fume hood to filter irritating dust (H335)[3]. |
Operational Workflow: Step-by-Step Methodology
To ensure maximum safety, follow this self-validating protocol when handling this compound.
Phase 1: Environmental Preparation & Engineering Controls
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational. This is the primary engineering control against aerosolized H335 dust[5].
-
Self-Validation Checkpoint: Before opening the container, hold a delicate tissue near the bottom of the fume hood sash; it should pull gently inward, confirming negative pressure and active containment.
-
-
Prepare Anti-Static Tools: Utilize grounded or anti-static spatulas and weigh boats. Static electricity can cause the dry powder to repel and aerosolize upon opening the container.
Phase 2: Active Handling Protocol
-
Don PPE: Equip ANSI Z87.1 goggles, a fully buttoned lab coat, and inspect nitrile gloves for micro-tears prior to handling[2].
-
Equilibrate Container: If the chemical was stored in a cooler environment, allow the sealed container to reach room temperature to prevent condensation from reacting with the powder.
-
Transfer: Open the container only inside the fume hood. Use slow, deliberate mechanical movements to transfer the solid. Rapid movements create micro-currents that lift the powder into the breathing zone.
-
Seal & Purge: Immediately recap the container tightly. Purge the headspace with an inert gas (Argon/N2) before final sealing to ensure longevity and safety.
Phase 3: Decontamination & Disposal
-
Surface Wipe: Wipe down the analytical balance, spatulas, and surrounding hood surface with a damp, solvent-compatible wipe to capture residual dust.
-
Doffing: Remove gloves inside-out to trap any chemical residue within the glove itself. Wash hands thoroughly with soap and water (P264).
-
Waste Segregation: Dispose of contaminated wipes and gloves in a sealed container labeled "Hazardous Waste: Solid Organic Irritant".
Spill Response Plan
Standard laboratory sweeping utilizes mechanical force that aerosolizes fine powders, instantly transforming a localized surface spill into an inhalation hazard. Prudent laboratory practices dictate strict protocols for solid irritants[6].
-
Isolate: If a spill occurs outside the fume hood, immediately restrict access to the area.
-
Suppress (DO NOT DRY SWEEP): Never use a brush or broom. Dry sweeping mechanically aerosolizes the H335/H319 powder[6].
-
Collect: Carefully place a damp absorbent pad over the powder to suppress dust, then wipe inward. Alternatively, use a vacuum equipped with a certified HEPA filter.
-
Sanitize: Wash the spill area with soap and water to remove trace residues.
Operational Visualization
Operational workflow and exposure mitigation pathway for handling this compound.
References
-
Title: OSHA's PPE Laboratory Standards Source: Clarion Safety Systems URL: [Link]
-
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Personal Protective Equipment - EHSO Manual 2025-2026 Source: University of Oklahoma Health Sciences Center URL: [Link]
-
Title: 1910.132 - General requirements | Occupational Safety and Health Administration Source: OSHA URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Academies Press URL: [Link]
-
Title: OSHA Laboratory Standard - Prudent Practices in the Laboratory Source: NCBI Bookshelf URL: [Link]
Sources
- 1. clarionsafety.com [clarionsafety.com]
- 2. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemistry.unm.edu [chemistry.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
